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Mucrolidin

Cat. No.: B121753
M. Wt: 256.38 g/mol
InChI Key: SFPWDWLORNWKSK-DEPYFDJDSA-N
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Description

Mucrolidin is a eudesmane sesquiterpenoid that is eudesmane carrying three hydroxy substituents at positions 1, 4 and 6. It has a role as a plant metabolite. It is a eudesmane sesquiterpenoid and a triol.
This compound has been reported in Tanacetopsis mucronata and Homalomena occulta with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B121753 Mucrolidin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3)11(16)6-8-15(4,18)13(14)12(10)17/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12-,13+,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPWDWLORNWKSK-DEPYFDJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C(CCC(C2C1O)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CC[C@]2([C@@H](CC[C@]([C@@H]2[C@H]1O)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the chemical structure of Mucrolidin?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucrolidin is a naturally occurring eudesmane-type sesquiterpenoid that has garnered interest for its potential biological activities. Isolated from plants of the Homalomena genus, this compound has been characterized by various spectroscopic techniques. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and available data on its biological activities. Detailed experimental protocols for its isolation and characterization, where publicly available, are also presented. Furthermore, this document includes visualizations of its chemical structure and a summary of its known biological data to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is classified as a eudesmane-type sesquiterpenoid, a class of bicyclic natural products. Its chemical structure has been elucidated through spectroscopic and mass-spectrometric data.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₈O₃[1]
Molecular Weight 256.38 g/mol [1]
CAS Number 227471-20-7[2]
PubChem CID 14864716[1]
Type of Compound Sesquiterpenoid[2]
Appearance Not specified in available literature
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
2D and 3D Chemical Structure

The two-dimensional chemical structure of this compound is depicted below. For interactive 3D visualization and download of the structure in SDF format, please refer to the PubChem database using its CID: 14864716.

Chemical Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Experimental Protocols

Isolation of this compound from Homalomena occulta

The following is a general procedure for the extraction and isolation of compounds from Homalomena occulta, from which this compound has been identified. The specific detailed protocol for this compound's isolation is described in the primary literature by Yi-Fen Wang, et al. in Chemical Biodiversity, 2007.

Experimental Workflow for Isolation

G start Air-dried aerial parts of Homalomena occulta powder Powdered plant material start->powder extract Extraction with 95% EtOH (3 x 40 L) powder->extract concentrate Concentration under reduced pressure extract->concentrate partition Suspension in H₂O and partition with CHCl₃ concentrate->partition chromatography Silica gel column chromatography partition->chromatography fractions Elution with CHCl₃/MeOH gradient chromatography->fractions purification Repeated column chromatography (Silica gel, Sephadex LH-20) fractions->purification This compound Pure this compound purification->this compound G This compound This compound signaling_cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) This compound->signaling_cascade Inhibition? inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) cell_surface_receptor Cell Surface Receptor (e.g., TLR4) inflammatory_stimuli->cell_surface_receptor cell_surface_receptor->signaling_cascade proinflammatory_mediators Production of Pro-inflammatory Mediators (e.g., NO, cytokines) signaling_cascade->proinflammatory_mediators inflammatory_response Inflammatory Response proinflammatory_mediators->inflammatory_response

References

Unveiling Mucrolidin: A Technical Guide to its Discovery, Origin, and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Mucrolidin, an eudesmane-type sesquiterpenoid. Contrary to some initial postulations, current scientific literature does not support its role as a V-ATPase inhibitor or a modulator of autophagy and apoptosis. Instead, this document will focus on the established scientific findings regarding its discovery, natural origin, and characterized biological activity. This compound was first isolated from the terrestrial plant Homalomena occulta, and its primary reported biological function is weak antibacterial activity. This guide will detail the methodologies for its isolation and structural elucidation, present available data on its bioactivity, and provide standardized protocols for its assessment.

Discovery and Origin

This compound is a naturally occurring sesquiterpenoid discovered in the aerial parts of the plant Homalomena occulta[1][2]. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are often found in plants, where they contribute to the plant's defense mechanisms and aroma. The isolation of this compound and other sesquiterpenoids from Homalomena occulta has highlighted this plant as a valuable source of novel natural products[1][2][3][4].

Key Facts about this compound:

  • Chemical Classification: Eudesmane-type Sesquiterpenoid

  • Natural Source: Homalomena occulta (a terrestrial plant)[1][2]

  • Reported Biological Activity: Weak antibacterial activity[1]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₂₈O₃[1]
Molecular Weight256.38 g/mol [1]

Experimental Protocols

Isolation and Purification of Sesquiterpenoids from Homalomena occulta

The following is a generalized protocol for the isolation of sesquiterpenoids, including compounds structurally related to this compound, from the rhizomes of Homalomena occulta, based on published methodologies[1][2].

1. Plant Material Preparation:

  • Air-dry the rhizomes of Homalomena occulta.
  • Grind the dried rhizomes into a fine powder.

2. Extraction:

  • Extract the powdered plant material with 88% ethanol in water (v/v) at 60°C for 12 hours. Repeat this extraction three times to ensure maximum yield[1][2].
  • Combine the extracts and evaporate the solvent under vacuum to obtain a crude residue.

3. Liquid-Liquid Partitioning:

  • Suspend the crude residue in water.
  • Perform sequential liquid-liquid partitioning with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity[1][2]. The sesquiterpenoids are typically found in the less polar fractions, such as the petroleum ether extract.

4. Chromatographic Separation:

  • Subject the dried petroleum ether fraction to column chromatography on silica gel[1][2].
  • Elute the column with a gradient of petroleum ether and acetone, starting with a high concentration of petroleum ether and gradually increasing the polarity with acetone[1][2].
  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
  • Further purify the fractions containing the compounds of interest using additional chromatographic techniques, such as Sephadex LH-20 column chromatography or preparative HPLC, to yield pure compounds.

Structure Elucidation

The chemical structure of isolated sesquiterpenoids like this compound is determined using a combination of spectroscopic methods[1][3][4][5]:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula[1][4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the stereochemistry of the molecule[1][3][4].

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups[1].

Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The following is a standard protocol to determine the antibacterial activity of a compound like this compound by measuring its Minimum Inhibitory Concentration (MIC)[6][7][8][9]. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[8][9][10].

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight.
  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Dispense the broth medium into all wells of the microtiter plate.
  • Perform a serial two-fold dilution of the this compound stock solution across the wells of the plate to create a range of concentrations.
  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to the final required concentration (e.g., 5 x 10⁵ CFU/mL) in the wells[9].
  • Add the diluted bacterial suspension to each well containing the different concentrations of this compound.
  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only)[7].

3. Incubation and Reading:

  • Incubate the microtiter plate at 37°C for 18-24 hours.
  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed[8][9]. The results can also be read using a plate reader to measure the optical density at 600 nm[11].

Quantitative Data on Biological Activity

This compound has been reported to exhibit weak antibacterial activity[1]. However, specific quantitative data such as MIC values were not available in the reviewed literature. For illustrative purposes, the following table shows the format in which such data would be presented and includes example MIC values for other sesquiterpenoids against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Specific data not available-[1]
Example Sesquiterpenoid AStaphylococcus aureus4 - 8[6]
Example Sesquiterpenoid BEscherichia coli>128[6]
Example Sesquiterpenoid CPseudomonas aeruginosa64[12]

Mandatory Visualizations

Experimental Workflow for Isolation and Characterization

cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Analysis & Bioassay plant_material Dried & Powdered Homalomena occulta Rhizomes extraction Ethanol/Water Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning petroleum_ether_fraction Petroleum Ether Fraction partitioning->petroleum_ether_fraction silica_gel Silica Gel Column Chromatography petroleum_ether_fraction->silica_gel fractions Collection of Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS, IR) pure_this compound->structure_elucidation bioassay Antibacterial Bioassay (MIC Determination) pure_this compound->bioassay

Caption: Workflow for the isolation and characterization of this compound.

In-depth Discussion on Biological Activity

The initial premise of investigating this compound's effects on V-ATPase, autophagy, and apoptosis is not substantiated by the available scientific literature. The searches conducted did not yield any evidence to suggest that this compound interacts with these pathways. Such activities are more characteristic of certain macrolide compounds, particularly those isolated from marine sponges, which are structurally distinct from the sesquiterpenoid this compound.

The primary and thus far only scientifically documented biological activity of this compound is its weak antibacterial effect[1]. Sesquiterpenoids as a class are known to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[6][12][13][14]. The mechanism of antibacterial action for sesquiterpenoids can vary, but it often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. Further research is required to determine the specific mechanism of action for this compound and to explore its potential for other biological activities.

Conclusion

This compound is an eudesmane-type sesquiterpenoid isolated from the plant Homalomena occulta. Its established biological activity is limited to weak antibacterial effects. This technical guide has provided a detailed account of its discovery, origin, and the experimental protocols for its isolation, structural elucidation, and bioactivity assessment. It is crucial for researchers and drug development professionals to base their investigations on validated scientific findings. Future research on this compound could focus on elucidating its mechanism of antibacterial action, exploring its potential for other bioactivities commonly associated with sesquiterpenoids, and synthesizing analogues to improve its potency. There is currently no evidence to support a role for this compound in V-ATPase inhibition or the modulation of autophagy or apoptosis.

References

Homalomena occulta: A Potential Source of the Bioactive Sesquiterpenoid Mucrolidin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Homalomena occulta, a perennial herb belonging to the Araceae family, has a history of use in traditional medicine for treating various inflammatory conditions. Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, including a range of sesquiterpenoids. Among these is Mucrolidin, a eudesmane-type sesquiterpenoid that has been identified as a constituent of the aerial parts of Homalomena occulta. While research on this compound is still in its nascent stages, preliminary information suggests it possesses anti-inflammatory and immunomodulatory properties, positioning it as a compound of interest for further investigation in drug discovery and development, particularly for chronic inflammatory diseases. This technical guide provides a comprehensive overview of this compound from Homalomena occulta, including its physicochemical properties, and presents detailed, representative experimental protocols for its isolation and the evaluation of its potential anti-inflammatory activity through key signaling pathways.

Introduction

The genus Homalomena encompasses a variety of plant species that have been utilized in traditional medicine across Asia for their therapeutic properties. Homalomena occulta (Lour.) Schott, in particular, has been a subject of phytochemical research, leading to the isolation of numerous bioactive compounds, including essential oils, phenolic acids, and a significant number of sesquiterpenoids[1][2][3]. One such compound is this compound, a known eudesmane-type sesquiterpenoid[1].

Commercial sources describe this compound as possessing anti-inflammatory and immunomodulatory activities, with potential applications in managing chronic inflammatory conditions, especially those affecting mucosal tissues. There is particular interest in its potential to alleviate symptoms of respiratory disorders such as asthma and Chronic Obstructive Pulmonary Disease (COPD) by reducing mucus hypersecretion and supporting tissue repair. However, a thorough review of the scientific literature reveals a scarcity of in-depth preclinical studies and quantitative data to substantiate these claims.

This guide aims to consolidate the available information on this compound from Homalomena occulta and to provide a practical framework for researchers to pursue further investigation. Due to the limited specific data on this compound, this document presents representative experimental protocols for the isolation of eudesmane sesquiterpenoids and for assessing anti-inflammatory activity via inhibition of the NF-κB and COX-2 pathways. These protocols are based on established methodologies for similar natural products.

This compound: Physicochemical Properties and Biological Activity

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for its extraction, purification, and formulation for biological assays.

PropertyDataReference
Chemical Name 1β,4β,6α-Eudesmanetriol[4]
Synonyms This compound, 227471-20-7, CHEBI:132907[4]
CAS Number 227471-20-7[4]
Molecular Formula C₁₅H₂₈O₃[5]
Molecular Weight 256.38 g/mol [5]
Chemical Class Eudesmane-type Sesquiterpenoid[1]
Source Aerial parts of Homalomena occulta[1]

Table 1: Physicochemical Properties of this compound

Reported Biological Activity

While comprehensive, peer-reviewed studies on the biological activity of this compound are limited, some information is available from commercial suppliers and the initial isolation report.

Activity TypeDescriptionReference(s)
Anti-inflammatory Described as having anti-inflammatory properties, potentially beneficial for chronic inflammatory conditions. No specific IC50 values are publicly available.[5]
Immunomodulatory Suggested to possess immunomodulatory effects, including the regulation of cytokine production. This is a common property of macrolide and sesquiterpenoid compounds.[2][5]
Respiratory Effects Investigated for its potential to reduce mucus hypersecretion and support tissue repair in respiratory disorders like asthma and COPD, though primary research data is not readily available.[5]
Antimicrobial The initial isolation paper tested new sesquiterpenoids from H. occulta for antimicrobial activity. While not explicitly stated for this compound in the abstract, a commercial source indicates it shows weak antibacterial activity.[1][6]

Table 2: Summary of Reported Biological Activities of this compound

Experimental Protocols

The following sections provide detailed, representative protocols for the isolation of this compound from Homalomena occulta and for the in vitro evaluation of its anti-inflammatory properties. It is important to note that these are generalized methods based on the isolation of similar compounds and standard pharmacological assays, as specific, published protocols for this compound are not available.

Representative Protocol for the Extraction and Isolation of Eudesmane Sesquiterpenoids from Homalomena occulta

This protocol is based on methodologies for the isolation of sesquiterpenoids from plant materials[1][7][8].

3.1.1. Plant Material and Extraction

  • Collection and Preparation: Collect the aerial parts of Homalomena occulta. The plant material should be air-dried in the shade and then coarsely powdered.

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent such as 95% ethanol or methanol at room temperature for 72 hours, with occasional shaking. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3.1.2. Fractionation of the Crude Extract

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol.

  • Fraction Concentration: Evaporate the solvent from each fraction under reduced pressure to yield the respective n-hexane, chloroform, ethyl acetate, and n-butanol fractions. Eudesmane sesquiterpenoids are typically found in the less polar fractions (n-hexane and chloroform).

3.1.3. Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the chloroform (or most promising) fraction to column chromatography on a silica gel column (e.g., 200-300 mesh).

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 250 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

  • Pooling of Fractions: Combine fractions with similar TLC profiles.

  • Further Purification: Subject the combined fractions containing the target compound (as indicated by preliminary analysis or comparison with a standard, if available) to further purification steps. This may include repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

3.1.4. Structure Elucidation

The structure of the isolated pure compound should be confirmed using spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed structure and stereochemistry.

  • Comparison of the obtained data with published spectroscopic data for this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis plant Powdered H. occulta (Aerial Parts) extraction Maceration with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning fractions n-Hexane, Chloroform, Ethyl Acetate, n-Butanol Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound spectroscopy Spectroscopic Analysis (MS, NMR) pure_this compound->spectroscopy

Caption: Workflow for the Isolation and Purification of this compound.

In Vitro Anti-inflammatory Assays

The following are representative protocols for assessing the potential anti-inflammatory activity of this compound by investigating its effects on the NF-κB and COX-2 pathways.

3.2.1. NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is designed to quantify the inhibition of NF-κB transcriptional activity in a cell-based system[9][10].

  • Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells, stably transfected with an NF-κB luciferase reporter vector. Culture the cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to various concentrations in the cell culture medium. Pre-treat the cells with different concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for a suitable time period (e.g., 6-8 hours). Include a non-stimulated control group.

  • Luciferase Assay: After stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration of each well or to a co-transfected control reporter (e.g., Renilla luciferase). Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of NF-κB activity.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo assay) to ensure that the observed inhibition of NF-κB activity is not due to cell death.

3.2.2. COX-2 Inhibition Assay (Enzymatic Assay)

This assay measures the direct inhibitory effect of this compound on the activity of the COX-2 enzyme[6][7][11].

  • Reagents: Use a commercial COX-2 inhibitor screening assay kit, which typically includes recombinant human or ovine COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric or colorimetric probe).

  • Assay Procedure:

    • Prepare a reaction buffer provided in the kit.

    • Add the reaction buffer, COX-2 enzyme, and different concentrations of this compound (or a known COX-2 inhibitor like celecoxib as a positive control, and a vehicle control) to the wells of a 96-well plate.

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a specified temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Measure the product formation over time using a plate reader at the appropriate wavelength for the detection probe used (e.g., fluorescence at Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Determine the percentage of COX-2 inhibition relative to the vehicle control. Calculate the IC50 value for COX-2 inhibition. A similar assay can be performed using the COX-1 isozyme to determine the selectivity of this compound.

Signaling Pathways and Potential Mechanism of Action

The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on the purported anti-inflammatory activity of this compound, the NF-κB and COX-2 pathways are plausible targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and COX-2. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylation & Degradation of IκB nfkb NF-κB (Active) ikb_nfkb->nfkb nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Activation inflammatory_mediators Inflammatory Mediators (Cytokines, COX-2, etc.) gene_transcription->inflammatory_mediators This compound This compound This compound->ikk Potential Inhibition

Caption: Potential Modulation of the NF-κB Signaling Pathway by this compound.

The COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The overproduction of prostaglandins by COX-2 contributes to the signs and symptoms of inflammation. Therefore, selective inhibition of COX-2 is a major target for anti-inflammatory drug development.

G arachidonic_acid Arachidonic Acid (from cell membrane) cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox2 Potential Inhibition

Caption: Potential Inhibition of the COX-2 Enzyme by this compound.

Future Directions and Conclusion

This compound, a sesquiterpenoid from Homalomena occulta, presents an interesting starting point for further research into novel anti-inflammatory agents. The current body of evidence, although limited, suggests potential therapeutic applications, particularly in the context of chronic inflammatory diseases of the respiratory system.

To advance the understanding and potential development of this compound, the following research is imperative:

  • Confirmation and Quantification of Yield: A thorough phytochemical analysis to determine the yield of this compound from Homalomena occulta is necessary to assess its viability as a natural source.

  • Comprehensive Biological Screening: The purported anti-inflammatory and immunomodulatory activities of this compound need to be systematically evaluated using a panel of in vitro and in vivo models. This should include the determination of IC50 values for the inhibition of key inflammatory mediators and pathways.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound is crucial. This includes confirming its effects on the NF-κB and COX-2 pathways, as well as exploring other potential mechanisms.

  • Preclinical Efficacy Studies: In vivo studies using animal models of inflammatory diseases, such as asthma and COPD, are required to validate the therapeutic potential of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective anti-inflammatory agents.

References

Unveiling the Spectroscopic Signature of Mucrolidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Mucrolidin, an eudesmane-type sesquiterpenoid. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, offering a comprehensive resource for identification, characterization, and further research.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The quantitative data from these analyses are summarized below for clear reference and comparison.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) at 100 MHz. The chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

Carbon No.Chemical Shift (δ) in ppmMultiplicity
178.9d
225.5t
335.9t
473.1s
555.3d
671.8d
750.2d
822.1t
941.5t
1037.2s
1127.0d
1221.8q
1321.2q
1422.5q
1515.6q
¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in ppm relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Proton No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-13.65dd11.2, 4.4
H-2α1.85m
H-2β1.58m
H-3α1.68m
H-3β1.45m
H-51.52dd11.2, 1.2
H-63.95t2.8
H-71.75m
H-8α1.95m
H-8β1.25m
H-9α1.60m
H-9β1.35m
H-112.15m
H₃-120.95d6.8
H₃-130.92d6.8
H₃-141.18s
H₃-150.85s
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of this compound.

IonCalculated m/zFound m/z
[M+Na]⁺279.1936279.1931
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound was recorded to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400O-H stretching
2950C-H stretching
1460C-H bending
1380C-H bending
1050C-O stretching

Experimental Protocols

The following sections provide an overview of the methodologies used to acquire the spectroscopic data for this compound. These protocols are based on the information reported in the primary literature describing its isolation and characterization.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound was dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Parameters: The ¹H NMR spectra were recorded with a spectral width of 8000 Hz and a relaxation delay of 1.0 s.

  • ¹³C NMR Parameters: The ¹³C NMR spectra were recorded with a spectral width of 25000 Hz and a relaxation delay of 2.0 s.

  • Data Processing: The spectra were processed using standard software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δH 7.26, δC 77.16).

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound was prepared in methanol.

  • Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

  • Ionization Mode: The analysis was performed in positive ion mode.

  • Data Acquisition: Data was acquired over a mass range of m/z 100-1000.

  • Calibration: The instrument was calibrated using a standard solution of sodium formate.

Infrared Spectroscopy
  • Sample Preparation: A thin film of this compound was prepared on a potassium bromide (KBr) disc.

  • Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum was acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum was baseline corrected and the absorption bands were identified.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound Purification Purification Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HR-ESI-MS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure Structure Determination Data_Analysis->Structure

Caption: General workflow for the isolation and spectroscopic analysis of this compound.

This guide serves as a centralized repository for the key spectroscopic data of this compound, intended to facilitate ongoing and future research endeavors. For more detailed information, researchers are encouraged to consult the primary literature.

An In-depth Technical Guide to the Physicochemical Properties of Mucrolidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental methodologies for Mucrolidin, an eudesmane-type sesquiterpenoid. The information is intended to support research and development efforts in pharmacology and medicinal chemistry.

Introduction

This compound is a naturally occurring eudesmane-type sesquiterpenoid isolated from the aerial parts of Homalomena occulta[1]. As a member of the sesquiterpenoid class, it exhibits a range of biological activities that make it a compound of interest for therapeutic research. Primarily, this compound is noted for its anti-inflammatory, immunomodulatory, and antineuroinflammatory properties[1]. It has demonstrated potential in preclinical settings for managing chronic inflammatory conditions, particularly those affecting mucosal tissues, by reducing mucus hypersecretion and regulating cytokine production[1]. Its weak antibacterial activity has also been reported[1]. This guide summarizes its known physicochemical characteristics, proposes a mechanism of action based on related compounds, and details relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The quantitative data available for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₈O₃[1]
Molecular Weight 256.38 g/mol [1]
Appearance Solid[1]
IUPAC Name (1R,4S,4aS,5S,6S,8aR)-4,8a-dimethyl-6-propan-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4,5-triol[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Water Solubility No data available[1]
Topological Polar Surface Area (TPSA) 60.7 Ų[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
LogP (Xlogp) 2.0[1]
LogS (Aqueous Solubility) -2.348[1]
Storage Condition 2-8°C, dry, closed[1]

Biological Activity and Mechanism of Action

This compound's primary therapeutic potential lies in its anti-inflammatory and immunomodulatory effects. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells, indicating antineuroinflammatory activity[1].

While the specific signaling pathways modulated by this compound have not been fully elucidated, the mechanism of action for other eudesmane-type sesquiterpenoids is well-documented. These compounds commonly exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[2][3][4]. It is proposed that this compound shares this mechanism. Inflammatory stimuli, such as LPS, activate Toll-like Receptor 4 (TLR4), triggering a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for NO production[2][3]. Eudesmane sesquiterpenoids have been shown to inhibit the phosphorylation of IκB, thereby blocking NF-κB activation[2].

Proposed Signaling Pathway

The diagram below illustrates the proposed inhibitory action of this compound on the NF-κB signaling pathway.

G cluster_Nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB p-IκBα IKK->IkB Phosphorylation NFkB_active NF-κB (Active) IkB->NFkB_active IκBα Degradation & NF-κB Release NFkB_inactive NF-κB / IκBα (Inactive) NFkB_inactive->IKK Gene Pro-inflammatory Gene Expression (iNOS, COX-2, etc.) NFkB_active->Gene Nucleus Nucleus This compound This compound This compound->IKK Inhibition

Caption: Proposed mechanism of this compound inhibiting the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

General Workflow for Isolation and Purification

This compound is isolated from its natural source, Homalomena occulta, using standard phytochemical techniques involving extraction and multi-step chromatography. The general workflow is applicable for isolating sesquiterpenoids from plant material.

G Start Plant Material (Homalomena occulta) Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction Partition Liquid-Liquid Partition (e.g., EtOAc/H2O) Extraction->Partition Crude Crude EtOAc Extract Partition->Crude CC Column Chromatography (Silica Gel) Crude->CC Fractions Collect Fractions CC->Fractions TLC TLC Analysis & Pooling of Fractions Fractions->TLC HPLC Preparative HPLC TLC->HPLC Pure Pure this compound HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered aerial parts of the plant material are extracted exhaustively with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[5].

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol, to separate compounds based on their polarity[5][6].

  • Column Chromatography: The most promising fraction (e.g., the EtOAc fraction) is subjected to open column chromatography on silica gel. Elution is performed with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity[7].

  • Fraction Pooling: Fractions are collected and monitored by Thin-Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together[6].

  • Purification: The pooled fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound[7].

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including 1D/2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].

Protocol for Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the antineuroinflammatory activity of this compound by measuring its effect on NO production in LPS-stimulated BV-2 microglial cells[2].

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight[8].

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should be included. Incubate the cells for 2 hours[9].

  • Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) to induce an inflammatory response[8].

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator[9].

  • Sample Collection: After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use[10].

    • Add 100 µL of the freshly mixed Griess reagent to each 100 µL of supernatant in the new plate[10].

  • Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader[10].

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite. The percentage inhibition of NO production can then be calculated relative to the LPS-only treated cells.

References

Methodological & Application

Application Note: Quantification of Mucrolidin in Research Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mucrolidin, an eudesmane-type sesquiterpenoid. Due to the limited availability of specific analytical methods for this compound, this document provides a comprehensive, albeit hypothetical, protocol based on established principles for the analysis of similar natural products. The described method is intended to serve as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust quantification assay for this compound in various sample matrices. The protocol details sample preparation, HPLC instrumentation and conditions, and data analysis. Additionally, this note includes templates for data presentation and a visual workflow to guide the user through the process.

Introduction

This compound is an eudesmane-type sesquiterpenoid isolated from the aerial parts of Homalomena occulta.[1] As a unique natural product, its biological activities are of interest to the research community. Accurate quantification of this compound is essential for various studies, including but not limited to, pharmacokinetics, in vitro assays, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture, making it a suitable platform for the analysis of this compound.[2][3][4][5] This document outlines a proposed reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of this compound.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Sample matrix (e.g., plasma, cell lysate, herbal extract)

  • Syringe filters (0.22 µm)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation

The following is a general guideline for sample preparation. The specific procedure may need to be optimized based on the sample matrix.

  • Liquid Samples (e.g., plasma):

    • To 100 µL of the plasma sample, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Solid Samples (e.g., herbal extract):

    • Accurately weigh 100 mg of the dried extract.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4,000 rpm for 15 minutes.

    • Collect the supernatant and filter through a 0.22 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a suitable concentration within the calibration range.

5. HPLC Conditions

ParameterProposed Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm (or wavelength of maximum absorbance for this compound)

6. Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak area for this compound. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is generally considered acceptable.

  • Quantification: Inject the prepared samples and record the peak area of this compound. Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the HPLC analysis of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2.0%

Table 2: Linearity and Range

Concentration (µg/mL)Peak Area (Arbitrary Units)
1
5
10
25
50
100
Regression Equation
Correlation Coefficient (r²) > 0.995

Table 3: Precision and Accuracy (Example Data)

QC LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL) ± SD (n=3)Accuracy (%)Precision (RSD %)
Low 5
Mid 25
High 75

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD
LOQ

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Sample Preparation Steps cluster_hplc HPLC System prep Sample Preparation extraction Extraction/Precipitation hplc HPLC Analysis injection Sample Injection data Data Acquisition & Processing quant Quantification data->quant centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation filtration Filtration evaporation->filtration filtration->hplc separation C18 Column Separation injection->separation detection UV Detection separation->detection detection->data

Caption: Experimental workflow for this compound quantification.

logical_relationship standards Standard Solutions (Known Concentrations) hplc_system HPLC System standards->hplc_system samples Prepared Samples (Unknown Concentrations) samples->hplc_system peak_areas_std Peak Areas of Standards hplc_system->peak_areas_std peak_areas_sample Peak Areas of Samples hplc_system->peak_areas_sample cal_curve Calibration Curve (Peak Area vs. Concentration) peak_areas_std->cal_curve quant_result Quantified this compound Concentration in Samples peak_areas_sample->quant_result cal_curve->quant_result

Caption: Logical relationship for quantitative analysis.

This application note provides a detailed, though developmental, HPLC method for the quantification of this compound. The proposed protocol offers a solid foundation for researchers to establish a validated analytical method tailored to their specific research needs. Optimization of sample preparation and HPLC conditions may be necessary to achieve the desired sensitivity, selectivity, and accuracy for different sample matrices. The successful implementation of this method will enable reliable quantification of this compound, thereby facilitating further research into its properties and potential applications.

References

Application Note: Quantitative Analysis of Mucrolidin in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucrolidin, a novel macrolide compound, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities, which are characteristic of many macrolides derived from natural sources[1][2][3]. To facilitate research and development, a robust and sensitive analytical method for the quantification of this compound in complex botanical matrices is essential. This application note provides a detailed protocol for the extraction, separation, and quantification of this compound from plant extracts using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method is designed for high-throughput analysis, offering excellent sensitivity and specificity for pharmacokinetic, bioavailability, and quality control studies.

Disclaimer: Specific experimental data for a compound named "this compound" is not available in the public domain. This document presents a generalized, comprehensive protocol based on established methodologies for the analysis of similar macrolide compounds and other phytochemicals in plant matrices[4][5][6]. The quantitative data, MRM transitions, and signaling pathway information are provided as illustrative examples.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Effective sample preparation is critical to remove matrix interferences and concentrate the analyte of interest[7][8]. This protocol employs Solid Phase Extraction (SPE) for its efficiency in purifying analytes from complex samples[7].

Materials:

  • Plant tissue (e.g., leaves, stems), lyophilized and ground to a fine powder.

  • Extraction Solvent: Acetonitrile/Water (80:20, v/v) with 0.1% formic acid.

  • SPE Cartridges: C18 cartridges.

  • Conditioning Solvent: Methanol (HPLC grade).

  • Equilibration Solvent: Deionized water.

  • Wash Solvent: 30% Methanol in water.

  • Elution Solvent: Acetonitrile with 0.1% formic acid.

  • Internal Standard (IS): A structurally similar macrolide not present in the plant.

Procedure:

  • Extraction: Weigh 100 mg of powdered plant material into a centrifuge tube. Add 2 mL of Extraction Solvent and the Internal Standard. Vortex for 5 minutes, then sonicate for 20 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 15 minutes.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of Methanol followed by 3 mL of deionized water[7].

  • Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge[7].

  • Washing: Wash the cartridge with 3 mL of Wash Solvent to remove polar impurities[7].

  • Elution: Elute this compound and the IS with 2 mL of Elution Solvent[7].

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen[9]. Reconstitute the residue in 200 µL of the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) for LC-MS/MS analysis[9].

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer, which provides the high separation capacity of liquid chromatography with the specificity of mass spectrometry[6].

Instrumentation:

  • UHPLC System (e.g., Agilent, Waters, Shimadzu).

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[10].

  • Mobile Phase A: 0.1% Formic Acid in Water[11].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[11].

  • Flow Rate: 0.3 mL/min[11].

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C[11].

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B for re-equilibration

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)[11].

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: 400 °C[11].

  • IonSpray Voltage: 4500 V[11].

  • Curtain Gas: 30 psi.

  • Collision Gas (Argon): Medium.

  • MRM Transitions (Hypothetical):

    • The selection of precursor and product ions is crucial for MRM assay development[12]. Specific transitions would be optimized by infusing a standard solution of this compound.

Data Presentation

Quantitative data should be summarized to evaluate method performance, including linearity, recovery, and matrix effects.

Table 1: Hypothetical MRM Parameters for this compound and Internal Standard (IS)

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
This compound 450.3 285.2 50 25
This compound (Quantifier) 450.3 178.1 50 30

| Internal Standard (IS) | 454.3 | 289.2 | 50 | 25 |

Table 2: Hypothetical Quantitative Results of this compound in Plant Extracts

Plant Species Sample Type Recovery (%) Matrix Effect (%) Concentration (ng/g)
Moringa oleifera Leaf 92.5 -7.2 154.3
Vitis amurensis Berry 88.9 -11.5 88.1

| Trifolium pratense | Flower | 95.1 | -4.8 | 210.6 |

Visualizations

Experimental Workflow

The overall analytical workflow, from sample collection to data analysis, is a multi-step process designed to ensure accuracy and reproducibility[13].

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plant Material (Lyophilized Powder) p2 Extraction with Acetonitrile/Water p1->p2 p3 Centrifugation p2->p3 p4 Solid Phase Extraction (SPE) (C18 Cartridge) p3->p4 p5 Elution p4->p5 p6 Dry & Reconstitute p5->p6 a1 UHPLC Separation (C18 Column) p6->a1 a2 ESI+ Ionization a1->a2 a3 Tandem MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Internal Standard d1->d2 d3 Reporting d2->d3 G This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Growth Cell Growth & Proliferation S6K1->Growth EBP1->Growth

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Anti-inflammatory Activity of Mucrolidin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mucrolidin, a macrolide compound, is investigated for its potential anti-inflammatory properties. Macrolides have been recognized for their immunomodulatory effects, which are independent of their antimicrobial activity.[1][2][3][4] These effects are largely attributed to the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.[1][4][5] This document provides detailed protocols for a panel of cell-based assays designed to elucidate the anti-inflammatory mechanism of this compound. The assays focus on key inflammatory pathways, including the inhibition of pro-inflammatory cytokine production, modulation of the NF-κB signaling pathway, and suppression of NLRP3 inflammasome activation.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in various cell-based assays. These tables are intended to serve as a template for presenting experimental results.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Vehicle Control15.2 ± 2.125.8 ± 3.58.9 ± 1.2
LPS (1 µg/mL)2580.4 ± 150.74120.6 ± 210.31540.2 ± 98.4
LPS + this compound (1 µM)1850.3 ± 112.93105.1 ± 180.51150.7 ± 75.1
LPS + this compound (10 µM)975.6 ± 65.41540.2 ± 98.6620.3 ± 45.8
LPS + this compound (50 µM)412.1 ± 30.8680.9 ± 50.2210.5 ± 20.1
IC₅₀ (µM) 8.5 9.2 7.8

Data are presented as mean ± standard deviation.

Table 2: Inhibition of NF-κB Activation by this compound in TNF-α-stimulated HEK293-NF-κB Reporter Cells

TreatmentLuciferase Activity (RLU)Inhibition (%)
Vehicle Control1,500 ± 210-
TNF-α (10 ng/mL)85,000 ± 5,6000
TNF-α + this compound (1 µM)68,000 ± 4,50020.0
TNF-α + this compound (10 µM)45,000 ± 3,10047.1
TNF-α + this compound (50 µM)18,000 ± 1,50078.8
IC₅₀ (µM) 12.3

RLU: Relative Light Units. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on NLRP3 Inflammasome Activation in LPS and Nigericin-stimulated THP-1 Macrophages

TreatmentIL-1β Release (pg/mL)LDH Release (% of Control)
Vehicle Control12.5 ± 1.85.2 ± 0.8
LPS + Nigericin1250.7 ± 95.385.4 ± 6.7
LPS + Nigericin + this compound (1 µM)980.4 ± 76.168.3 ± 5.4
LPS + Nigericin + this compound (10 µM)540.9 ± 45.242.1 ± 3.9
LPS + Nigericin + this compound (50 µM)180.2 ± 20.515.8 ± 2.1
IC₅₀ (µM) 9.8 11.5

LDH: Lactate Dehydrogenase. Data are presented as mean ± standard deviation.

Experimental Protocols & Visualizations

Pro-inflammatory Cytokine Production Assay

This assay quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.

Cytokine_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed Seed THP-1 cells in 96-well plate differentiate Differentiate with PMA seed->differentiate pretreat Pre-treat with this compound differentiate->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant stimulate->collect elisa Perform ELISA for Cytokines collect->elisa analyze Data Analysis elisa->analyze

Caption: Workflow for measuring cytokine production.

  • Cell Culture and Differentiation:

    • Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.

    • Differentiate the cells into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.[6]

  • Compound Treatment and Stimulation:

    • After differentiation, wash the cells with fresh serum-free media.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[6][7]

  • Cytokine Quantification:

    • After the incubation period, collect the cell culture supernatants.

    • Quantify the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[7][8]

  • Data Analysis:

    • Calculate the concentration of each cytokine from the standard curve.

    • Determine the IC₅₀ value for this compound for each cytokine.

NF-κB Signaling Pathway Assay

This assay evaluates the ability of this compound to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[9][10][11] A reporter gene assay is a common method for this purpose.[12][13][14]

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IKK DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes DNA->Genes transcription TNFa TNF-α TNFa->TNFR

Caption: Simplified NF-κB signaling pathway.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a plasmid containing the firefly luciferase reporter gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.

    • Alternatively, use a stable HEK293 cell line expressing an NF-κB-luciferase reporter.[12][13]

  • Compound Treatment and Stimulation:

    • Seed the transfected or stable cells into a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with 10 ng/mL of TNF-α to activate the NF-κB pathway.[12][14]

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.

    • Determine the IC₅₀ value for this compound.

NLRP3 Inflammasome Activation Assay

This assay determines the effect of this compound on the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-IL-1β into its mature, active form.[15][16]

NLRP3_Workflow cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_detection Detection seed Seed & Differentiate THP-1 cells prime Prime with LPS seed->prime treat Treat with this compound prime->treat activate Activate with Nigericin treat->activate supernatant Collect Supernatant activate->supernatant elisa_il1b ELISA for IL-1β supernatant->elisa_il1b ldh_assay LDH Assay (Pyroptosis) supernatant->ldh_assay

Caption: NLRP3 inflammasome activation assay workflow.

  • Cell Culture and Priming (Signal 1):

    • Differentiate THP-1 cells into macrophages in a 96-well plate as described in the cytokine production assay.

    • Prime the cells with 1 µg/mL of LPS for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[15][17]

  • Compound Treatment and Activation (Signal 2):

    • After priming, treat the cells with various concentrations of this compound or vehicle control for 1 hour.

    • Activate the NLRP3 inflammasome by adding 10 µM Nigericin for 1 hour.[15]

  • Measurement of IL-1β Release and Pyroptosis:

    • Collect the cell culture supernatants.

    • Measure the concentration of mature IL-1β in the supernatants using an ELISA kit.[17][18]

    • Assess cell death (pyroptosis) by measuring the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.[17]

  • Data Analysis:

    • Calculate the amount of IL-1β released and the percentage of LDH release.

    • Determine the IC₅₀ values for this compound's inhibition of IL-1β release and LDH release.

Conclusion

The described cell-based assays provide a robust framework for characterizing the anti-inflammatory activity of this compound. By investigating its effects on cytokine production, NF-κB signaling, and NLRP3 inflammasome activation, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols and data presentation templates offer a standardized approach to facilitate reproducible and comparable results.

References

Application Notes and Protocols: Immunomodulatory Effect of Mucrolidin on Macrophage Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal cells of the innate immune system, exhibiting remarkable plasticity and executing a wide array of functions, from phagocytosis and pathogen clearance to tissue repair and immune regulation. Their functional phenotype can be broadly categorized into the classically activated (M1) pro-inflammatory state and the alternatively activated (M2) anti-inflammatory state. An imbalance in M1/M2 polarization is implicated in the pathogenesis of various inflammatory diseases. Mucrolidin is a novel macrolide derivative that has demonstrated significant immunomodulatory effects on macrophage function. These application notes provide a comprehensive overview of the effects of this compound and detailed protocols for assessing its impact on macrophage activity.

Mechanism of Action

This compound has been observed to modulate macrophage function through several key mechanisms:

  • Polarization: this compound promotes the polarization of macrophages towards an anti-inflammatory M2 phenotype, characterized by increased expression of M2-associated markers and anti-inflammatory cytokines.[1][2]

  • Phagocytosis: It enhances the phagocytic capacity of macrophages, facilitating the clearance of pathogens and cellular debris.[1][2][3]

  • Nitric Oxide Production: this compound significantly inhibits the production of nitric oxide (NO), a key pro-inflammatory mediator, in activated macrophages.[3][4][5][6][7]

  • Cytokine Secretion: The compound effectively suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12, while promoting the release of the anti-inflammatory cytokine IL-10.[2][8][9][10][11]

  • Signaling Pathways: this compound exerts its effects by modulating key signaling pathways involved in macrophage activation, including the NF-κB and MAPK pathways.[2][12][13]

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on various macrophage functions.

Table 1: Effect of this compound on Macrophage Phagocytosis

TreatmentConcentration (µM)Phagocytic Index (%)
Control-45 ± 5
LPS (1 µg/mL)-42 ± 6
This compound1065 ± 7
This compound5078 ± 8

*p < 0.05 compared to control. Data are presented as mean ± SD.

Table 2: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)Nitrite Concentration (µM)
Control-2.1 ± 0.3
LPS (1 µg/mL)-25.4 ± 2.1
LPS + this compound1015.2 ± 1.5
LPS + this compound508.7 ± 0.9

*p < 0.05 compared to LPS alone. Data are presented as mean ± SD.

Table 3: Effect of this compound on Cytokine Secretion

TreatmentConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)IL-10 (pg/mL)
Control-50 ± 820 ± 435 ± 6
LPS (1 µg/mL)-1250 ± 110850 ± 7540 ± 7
LPS + this compound10780 ± 65520 ± 48150 ± 18
LPS + this compound50410 ± 35280 ± 25280 ± 30

*p < 0.05 compared to LPS alone. Data are presented as mean ± SD.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Macrophage Culture and Treatment

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO assays).

Phagocytosis Assay

Materials:

  • Fluorescently labeled beads (e.g., FITC-labeled zymosan or latex beads)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Fluorometer or flow cytometer

Protocol:

  • Culture and treat macrophages with this compound as described above.

  • Add fluorescently labeled beads to the cells at a ratio of 10:1 (beads:cell) and incubate for 1-2 hours at 37°C.

  • Wash the cells three times with ice-cold PBS to remove non-phagocytosed beads.

  • Add Trypan Blue solution (0.4%) to quench the fluorescence of extracellular beads.

  • Lyse the cells with a lysis buffer.

  • Measure the intracellular fluorescence using a fluorometer or analyze the percentage of phagocytic cells by flow cytometry.[14][15][16][17][18]

Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-1-napthylethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Cell culture supernatant

Protocol:

  • Collect the cell culture supernatant after treating macrophages with this compound and/or LPS for 24 hours.[19][20][21][22][23]

  • Add 50 µL of the supernatant to a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration based on a standard curve generated using known concentrations of sodium nitrite.

Cytokine Secretion Assay (ELISA)

Materials:

  • ELISA kits for TNF-α, IL-1β, and IL-10

  • Cell culture supernatant

  • Wash buffer

  • TMB substrate

  • Stop solution

Protocol:

  • Collect the cell culture supernatant after treating macrophages with this compound and/or LPS for 24 hours.[24][25][26][27][28]

  • Perform the ELISA according to the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a streptavidin-HRP conjugate.

  • Add TMB substrate and stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for Signaling Pathways

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Lyse the treated macrophages with RIPA buffer and determine the protein concentration.[29][30][31][32]

  • Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow.

Caption: this compound inhibits NF-κB and p38 MAPK signaling pathways.

Experimental_Workflow cluster_assays Functional Assays start Start: Macrophage Culture (RAW 264.7 cells) treatment Treatment with this compound +/- LPS Stimulation start->treatment harvest Harvest Supernatant & Cell Lysates treatment->harvest phagocytosis Phagocytosis Assay harvest->phagocytosis griess Griess Assay (NO) harvest->griess elisa ELISA (Cytokines) harvest->elisa western Western Blot (Signaling) harvest->western analysis Data Analysis and Interpretation phagocytosis->analysis griess->analysis elisa->analysis western->analysis

Caption: Experimental workflow for assessing this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Mucrolidin Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Mucrolidin in aqueous solutions.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₅H₂₈O₃[1]
Molecular Weight ~256.38 g/mol [2]
Predicted LogP (Octanol-Water Partition Coefficient) 2.455[2]
Predicted ESOL (Estimated Aqueous Solubility) -2.64 (log(mol/L))[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 3[2]
Rotatable Bond Count 1[2]

Note: The LogP and ESOL values are predicted and suggest that this compound is a lipophilic compound with low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in water or buffer. What should I do?

A1: This is expected given this compound's predicted low aqueous solubility. Direct dissolution in aqueous media is challenging. It is recommended to first dissolve this compound in a small amount of an organic co-solvent before adding it to your aqueous system.

Q2: What are the recommended organic co-solvents for this compound?

A2: Based on its chemical structure, suitable water-miscible organic co-solvents to try include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Propylene glycol

Always start with a minimal amount of the organic solvent to create a concentrated stock solution, and then dilute it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q3: I'm observing precipitation of this compound after diluting my organic stock solution into an aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Reduce the final concentration: The most straightforward approach is to work at a lower final concentration of this compound.

  • Increase the co-solvent percentage: You may need a higher percentage of the organic co-solvent in your final solution to maintain solubility. However, this must be balanced with the tolerance of your experimental system to the solvent.

  • pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound's structure does not suggest strong acidic or basic properties, slight pH adjustments of your buffer could influence its solubility.

  • Use of surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to help stabilize the compound in the aqueous phase.

  • Complexation with cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, enhancing its aqueous solubility.

Q4: Can I use pH modification to improve this compound's solubility?

A4: this compound's structure consists of hydroxyl groups, which are weakly acidic. While significant solubility changes with pH are not expected as with compounds containing strong acidic or basic functional groups, exploring a pH range (e.g., pH 6.0 to 8.0) may reveal minor improvements in solubility. It is advisable to perform a pH-solubility profile experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments. Incomplete dissolution or precipitation of this compound.Prepare fresh stock solutions for each experiment. Visually inspect for any particulates before use. Consider vortexing and brief sonication to ensure complete dissolution in the initial organic solvent.
Loss of compound activity. Degradation of this compound in certain solvents or pH conditions.Assess the stability of this compound in your chosen solvent system over the duration of your experiment. Store stock solutions at -20°C or -80°C and protect from light.
Cellular toxicity observed in in vitro assays. High concentration of organic co-solvent.Perform a vehicle control experiment to determine the maximum tolerable concentration of the co-solvent for your cell line. Aim to keep the final solvent concentration below 0.5% (v/v) if possible.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-Solvent

This protocol describes the standard method for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Co-solvent Addition: Add a small volume of a suitable organic co-solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh this compound add_solvent 2. Add Organic Co-solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex and/or Sonicate add_solvent->dissolve inspect 4. Visually Inspect for Complete Dissolution dissolve->inspect store 5. Aliquot and Store at -20°C / -80°C inspect->store

Workflow for preparing a this compound stock solution.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the use of cyclodextrins to improve the aqueous solubility of this compound.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., 50 mM in ethanol).

  • Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while vortexing. The molar ratio of this compound to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal solubilization.

  • Equilibration: Incubate the mixture at room temperature for 1-2 hours with continuous stirring to allow for complex formation.

  • Filtration (Optional): If any precipitate is visible, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Comparative Solubility Enhancement Strategies

The following table summarizes potential strategies and their expected impact on this compound's aqueous solubility. The solubility values are hypothetical and for illustrative purposes.

StrategyVehicle/ExcipientExpected this compound Solubility (µg/mL)AdvantagesDisadvantages
None Water/PBS< 1Simple, no excipients.Not a viable option for most applications.
Co-solvency 10% DMSO in PBS10 - 50Easy to prepare.Potential for solvent toxicity.
pH Adjustment pH 8.0 Buffer1 - 5Simple, minimal additives.Limited effectiveness for non-ionizable compounds.
Surfactant 0.1% Tween® 80 in PBS20 - 100Can significantly increase solubility.Potential for interference in biological assays.
Cyclodextrin 10% HP-β-CD in Water50 - 500Low toxicity, high solubilizing capacity.Can be a more complex formulation.

Logical Troubleshooting Workflow

If you are facing solubility issues with this compound, the following decision tree can guide your troubleshooting process.

G cluster_troubleshooting Troubleshooting this compound Solubility start Start: this compound Precipitation in Aqueous Solution q_stock Is the stock solution in organic solvent clear? start->q_stock a_stock_no Re-dissolve stock. Consider a different co-solvent. q_stock->a_stock_no No a_stock_yes Yes q_stock->a_stock_yes a_stock_no->q_stock q_final_conc Is the final concentration too high? a_stock_yes->q_final_conc a_final_conc_yes Lower the final concentration. q_final_conc->a_final_conc_yes Yes a_final_conc_no No q_final_conc->a_final_conc_no end Solubility Issue Resolved a_final_conc_yes->end q_formulation Have you tried a formulation strategy? a_final_conc_no->q_formulation a_formulation_no Select a strategy: - Increase co-solvent % - Add surfactant - Use cyclodextrins q_formulation->a_formulation_no No a_formulation_yes Yes q_formulation->a_formulation_yes a_formulation_no->end q_optimize Optimize the chosen formulation strategy. (e.g., different surfactant, cyclodextrin ratio) a_formulation_yes->q_optimize q_optimize->end

Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Optimizing HPLC Separation of Mucrolidin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Mucrolidin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a separation method for this compound isomers?

A1: A systematic approach to method development is crucial. The initial phase should involve defining the analytical objective, such as whether the goal is qualitative identification or quantitative analysis. Subsequently, a thorough literature review for methods used on similar macrolide compounds is recommended. The general workflow involves selecting an appropriate HPLC mode (typically reversed-phase), choosing a column, and then screening various mobile phases and elution conditions (isocratic or gradient) to achieve initial separation.[1][2][3]

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

A2: For separating structurally similar isomers like those of this compound, high-resolution columns are necessary.

  • Reversed-Phase C18 and C8 Columns: These are the most common starting points for the separation of macrolide antibiotics.[4][5] C18 columns with high carbon loads generally provide good hydrophobic selectivity.

  • Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is essential. Polysaccharide-based and macrocyclic glycopeptide chiral stationary phases are widely used for the separation of various chiral compounds, including antibiotics.[6] Screening different types of chiral columns is often necessary to find the one that provides the best selectivity for your specific isomers.

Q3: How does the mobile phase composition affect the separation of this compound isomers?

A3: The mobile phase composition is a critical parameter for optimizing the separation of isomers.

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. The choice and proportion of the organic solvent will significantly impact the retention times and selectivity of the isomers.

  • pH of the Aqueous Phase: The pH of the mobile phase can alter the ionization state of this compound, which in turn affects its retention behavior and the selectivity between isomers. For macrolides, a pH range of 6.0 to 8.0 is often explored.[4][7]

  • Buffers: Using a buffer (e.g., phosphate or acetate) is essential to control the pH of the mobile phase and ensure reproducible results.[8][9]

  • Additives: Ion-pairing reagents like tetrabutylammonium sulfate can be used to improve the retention and resolution of charged analytes.[4]

Q4: What is the role of temperature in the HPLC separation of isomers?

A4: Column temperature is an important parameter that can influence the separation.

  • Viscosity and Diffusion: Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter analysis times. It also increases the diffusion rate of the analytes.[10][11]

  • Selectivity: Temperature can also affect the selectivity of the separation. Sometimes, a change in temperature can alter the relative retention of isomers, potentially improving their resolution.[10] Operating at a consistent, controlled temperature is crucial for reproducible retention times.[12]

Troubleshooting Guide

Problem 1: Poor resolution between this compound isomer peaks.

Possible Cause Suggested Solution
Inappropriate column chemistryScreen different stationary phases (e.g., C18, C8, Phenyl, or a chiral column if separating enantiomers).
Suboptimal mobile phase compositionAdjust the ratio of organic solvent to aqueous buffer. Try a different organic solvent (e.g., switch from acetonitrile to methanol).
Incorrect mobile phase pHSystematically vary the pH of the mobile phase to alter the ionization and retention of the isomers.
Inadequate column efficiencyUse a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates.
Suboptimal temperatureOptimize the column temperature. A change of a few degrees can sometimes significantly impact selectivity.[10]

Problem 2: Peak tailing for one or more isomer peaks.

Possible Cause Suggested Solution
Secondary interactions with residual silanols on the columnUse a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Operating at a lower pH can also help by protonating the silanols.
Column overloadReduce the sample concentration or injection volume.[13]
Mismatch between sample solvent and mobile phaseDissolve the sample in the initial mobile phase composition whenever possible.
Column contamination or degradationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.[14]

Problem 3: Peak splitting or shoulders on peaks.

Possible Cause Suggested Solution
Co-elution of closely related isomers or impuritiesOptimize the mobile phase composition, pH, or temperature to improve separation. A higher efficiency column may be required.
Column void or channelingThis can happen if the column has been dropped or subjected to high pressure shocks. Backflushing the column at a low flow rate may help. If not, the column needs to be replaced.[2]
Partially blocked column fritBackflush the column. If the blockage persists, the frit may need to be replaced.[2]
Injection solvent effectEnsure the injection solvent is weaker than or the same as the mobile phase. Injecting in a stronger solvent can cause peak distortion.

Problem 4: Irreproducible retention times.

Possible Cause Suggested Solution
Fluctuations in column temperatureUse a column oven to maintain a constant and uniform temperature.[12]
Inconsistent mobile phase preparationPrepare fresh mobile phase for each run and ensure accurate pH adjustment and component mixing.
Poor column equilibrationEnsure the column is adequately equilibrated with the mobile phase before starting the analysis, especially when using gradient elution.
Leaks in the HPLC systemCheck all fittings and connections for any signs of leakage.
Pump issuesCheck for air bubbles in the pump and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Macrolide Isomer Separation (Based on Erythromycin Separation)

This protocol provides a starting point for developing a separation method for this compound isomers on a standard C18 column.

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm).[15]

  • Mobile Phase A: 0.4% ammonium hydroxide in water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • Start with a suitable initial percentage of Mobile Phase B (e.g., 30-40%).

    • Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 70-80%) over 20-30 minutes.

    • Hold at the high percentage for 5 minutes.

    • Return to the initial conditions and equilibrate for 10-15 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm.[15]

  • Injection Volume: 10-20 µL.

Protocol 2: Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a separation method for enantiomeric isomers.

  • Column Screening:

    • Select a set of diverse chiral stationary phases (CSPs), such as polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns.

    • Screen these columns with a standard set of mobile phases (e.g., hexane/isopropanol for normal phase, and acetonitrile/water or methanol/water with additives for reversed-phase).

  • Mobile Phase Optimization:

    • Once a column shows some initial separation, optimize the mobile phase composition.

    • For normal phase, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol).

    • For reversed-phase, adjust the organic solvent percentage and the type and concentration of any additives (e.g., acids, bases, or buffers).

  • Temperature Optimization:

    • Evaluate the effect of column temperature on the separation. Analyze at different temperatures (e.g., 25°C, 35°C, 45°C) to see the impact on resolution and retention times.

  • Flow Rate Adjustment:

    • Optimize the flow rate to achieve the best balance between analysis time and resolution.

Quantitative Data

The following tables summarize typical HPLC conditions and resulting retention times for the separation of macrolide antibiotics and their isomers, which can serve as a starting point for optimizing this compound isomer separation.

Table 1: HPLC Conditions for Separation of Erythromycin and Related Substances

ParameterCondition 1Condition 2
Column Inertsil C18 ODS (150 x 4.6 mm, 5 µm)[5]Waters XBridge C18 (100 x 4.6 mm, 3.5 µm)[15]
Mobile Phase Acetonitrile / 0.02 M Phosphate Buffer pH 6.5 (60:40 v/v)[5]Gradient of 0.4% Ammonium Hydroxide in Water (A) and Methanol (B)[15]
Flow Rate 1.0 mL/min[5]1.0 mL/min[15]
Temperature 35 °C[5]Not Specified
Detection UV at 215 nm[5]UV at 215 nm[15]
Analyte Retention Time (min) Retention Time (min)
Erythromycin A~4.5~15.2
Erythromycin BNot Reported~12.5
Erythromycin CNot Reported~13.8
Z-isomer of Erythromycin A oxime~3.5Not Reported

Table 2: HPLC Conditions for Roxithromycin Analysis

ParameterCondition
Column Hypersil ODS C-18 (250 x 4.6 mm, 5 µm)[8]
Mobile Phase Acetonitrile / 0.05 M Potassium Dihydrogen Phosphate Buffer pH 4.2 (70:30 v/v)[8]
Flow Rate 1.5 mL/min[8]
Temperature Ambient[8]
Detection UV at 207 nm[8]
Analyte Retention Time (min)
Roxithromycin4.0[8]
Internal Standard2.4[8]

Visualizations

HPLC_Optimization_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Troubleshooting A Define Analytical Goal (Qualitative/Quantitative) B Literature Search (Similar Compounds) A->B C Select HPLC Mode (e.g., Reversed-Phase) B->C D Initial Column Selection (C18, C8, or Chiral) C->D E Mobile Phase Screening (Solvent, pH, Buffer) D->E F Select Elution Mode (Isocratic vs. Gradient) E->F G Fine-tune Mobile Phase (Organic %, pH, Additives) F->G H Optimize Temperature G->H K Troubleshooting (Peak Shape, Resolution) G->K I Optimize Flow Rate H->I J Method Validation (Robustness, Reproducibility) I->J J->K

Caption: Workflow for HPLC Method Development and Optimization.

Chiral_Separation_Strategy cluster_0 Step 1: Initial Screening cluster_1 Step 2: Method Optimization cluster_2 Step 3: Finalization A Select Diverse Chiral Stationary Phases (CSPs) B Screen with Standard Mobile Phases (Normal & Reversed-Phase) A->B B->A No Separation, Rescreen with Different CSPs C Select Best CSP from Screening B->C Partial or Baseline Separation Achieved D Optimize Mobile Phase - Organic Modifier Ratio - Additives (Acids/Bases) C->D E Optimize Column Temperature D->E F Fine-tune Flow Rate E->F G Validate Optimized Method F->G

Caption: Strategy for Chiral HPLC Method Development.

References

Preventing degradation of Mucrolidin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Mucrolidin during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a powder at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.[1] It is also crucial to protect this compound from direct sunlight and to store it away from strong acids, bases, and oxidizing or reducing agents.[1]

Q2: I observed a loss of activity in my this compound sample. What are the potential causes?

A2: Loss of activity can be attributed to chemical degradation. Based on the presumed macrocyclic peptide structure of this compound, which contains amide, ether, and secondary amine functional groups, several degradation pathways are possible:

  • Hydrolysis: The amide bonds within the macrocyclic structure and the ether linkage can be susceptible to hydrolysis, especially in acidic or basic conditions. This would lead to the cleavage of the macrocycle and a loss of the compound's three-dimensional structure, which is often crucial for biological activity.

  • Oxidation: The secondary amine and other electron-rich moieties in the molecule can be prone to oxidation. Oxidation can alter the chemical structure and, consequently, the biological activity of the compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in complex organic molecules like this compound.

Q3: Which solvents are suitable for dissolving and storing this compound?

A3: While specific solubility data for this compound is limited, for macrolide-like compounds, solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are often used. It is critical to use anhydrous, high-purity solvents. The choice of solvent can influence the stability of the compound. For long-term storage, it is advisable to prepare aliquots of the stock solution to minimize freeze-thaw cycles. A preliminary stability study in the chosen solvent is recommended.

Q4: How can I check the purity and integrity of my this compound sample?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to assess the purity and integrity of your this compound sample. This method should be capable of separating the intact this compound from its potential degradation products. Coupling HPLC with mass spectrometry (HPLC-MS) can further aid in the identification of any impurities or degradants.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. This compound degradation leading to lower effective concentration.1. Verify the storage conditions of your this compound stock (powder and solution). 2. Prepare fresh solutions from a new stock of this compound powder. 3. Analyze the purity of the current stock solution using a stability-indicating HPLC method.
Appearance of new peaks in the HPLC chromatogram. Formation of degradation products.1. Protect this compound solutions from light by using amber vials or wrapping vials in aluminum foil. 2. Avoid exposure to extreme pH conditions. Buffer your experimental solutions if necessary. 3. Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Precipitation of this compound from solution. Poor solubility or solvent evaporation.1. Ensure the storage temperature is appropriate to maintain solubility. 2. Use tightly sealed vials to prevent solvent evaporation. 3. If working with aqueous buffers, verify the solubility of this compound at the working concentration and pH.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 6, 12, and 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24, 48, and 72 hours. Also, incubate 1 mL of the stock solution at 60°C for the same time points.

  • Photodegradation: Expose a clear vial containing 1 mL of the stock solution to a calibrated light source (e.g., option 1 of the ICH Q1B guideline). Wrap a control sample in aluminum foil and place it alongside the exposed sample.

3. Sample Analysis:

  • Analyze all stressed samples, along with an untreated control, using a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound.

Protocol 2: Stability-Indicating HPLC Method for Macrolide-like Compounds

This protocol provides a starting point for developing an HPLC method to analyze this compound and its potential degradation products. Optimization will be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL

Visualizations

degradation_pathway This compound This compound (Intact) Hydrolysis Hydrolytic Products (e.g., Cleaved Macrocycle) This compound->Hydrolysis Acid/Base Oxidation Oxidative Products (e.g., N-oxides) This compound->Oxidation O2, Peroxides Photodegradation Photolytic Products (e.g., Isomers, Fragments) This compound->Photodegradation Light (UV)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photostability Stock->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Stability of Mucrolidin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Mucrolidin in in vivo experimental settings.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Low or no detectable this compound in plasma/tissue samples Degradation during sample collection and processing: this compound may be unstable in whole blood at room temperature.Immediately process blood samples after collection. Use collection tubes containing a suitable anticoagulant (e.g., heparin) and keep them on ice. Centrifuge at 4°C to separate plasma and store plasma samples at -80°C until analysis.[1]
In vivo instability: this compound may be rapidly metabolized or cleared in the test species.Conduct an in vitro plasma stability assay to determine the half-life of this compound in the plasma of the species being studied.[2] Consider co-administration with a metabolic inhibitor if the metabolic pathway is known.
Formulation issues: The formulation may not be optimal for in vivo administration, leading to poor absorption or rapid degradation at the injection site.Review the formulation strategy. For oral administration, consider enteric coatings or encapsulation to protect against acidic degradation in the stomach.[3] For parenteral administration, ensure the pH of the vehicle is within a stable range for this compound and consider using stabilizing excipients.[4]
High variability in pharmacokinetic (PK) data between animals Inconsistent dosing: Inaccurate or inconsistent administration of the dosing solution.Ensure accurate and consistent dosing volumes for all animals. For oral gavage, ensure the compound is fully in solution or a homogenous suspension. For intravenous injections, administer slowly and consistently.
Differences in animal health or stress levels: Underlying health issues or stress can affect drug metabolism and clearance.Use healthy animals from a reputable supplier. Allow for an acclimatization period before the study begins. Handle animals consistently to minimize stress.
Sample handling inconsistencies: Variations in the time between blood collection, processing, and freezing.Standardize the sample handling workflow for all time points and all animals.[5][6]
Precipitation of this compound in the dosing formulation Poor solubility in the vehicle: The concentration of this compound may exceed its solubility in the chosen vehicle.Test the solubility of this compound in various biocompatible vehicles. Consider using co-solvents, surfactants, or cyclodextrins to enhance solubility. Prepare formulations fresh daily if precipitation occurs over time.
Unexpected adverse effects in test animals Formation of toxic degradation products: Unstable compounds can degrade into toxic byproducts.[7][8]Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products.[9][10][11] Characterize the toxicity of any major degradants.
Off-target effects: this compound may have unintended biological activities.Conduct in vitro profiling against a panel of receptors and enzymes to identify potential off-target interactions.

Frequently Asked Questions (FAQs)

1. What are the primary stability concerns for macrolide compounds like this compound?

Macrolides can be susceptible to degradation under acidic conditions, such as in the stomach, which can lead to the formation of inactive anhydrohemiketal derivatives.[12] Some macrolides may also be metabolized by plasma esterases or other enzymes, leading to a short in vivo half-life.[1][2]

2. How can I improve the oral bioavailability of this compound?

To enhance oral bioavailability, consider the following formulation strategies:

  • Enteric coating: Protects this compound from the acidic environment of the stomach.

  • Solid dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate and absorption.

  • Lipid-based formulations: These can improve solubility and facilitate lymphatic absorption, potentially bypassing first-pass metabolism.

  • Nanoparticle encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and improve its absorption profile.[13]

3. What is a recommended starting point for a formulation for intravenous (IV) administration?

A common starting point for IV formulations of poorly water-soluble compounds is a vehicle containing a mixture of solvents and surfactants, such as:

  • 5-10% DMSO

  • 10-20% Solutol HS 15 or Kolliphor® EL (formerly Cremophor® EL)

  • 70-85% Saline or 5% dextrose in water (D5W)

It is crucial to assess the solubility and stability of this compound in the final formulation and to check for any signs of precipitation before administration.

4. How do I determine the stability of this compound in plasma?

An in vitro plasma stability assay is a standard method to assess this.[1][2][14][15] The assay involves incubating this compound with plasma from the target species (e.g., mouse, rat, human) at 37°C over a time course (e.g., 0, 15, 30, 60, 120 minutes). The concentration of the remaining parent compound at each time point is determined by LC-MS/MS. This allows for the calculation of the in vitro half-life (t½).

5. What are the key parameters to measure in a pharmacokinetic (PK) study for this compound?

A typical PK study will measure the following parameters after administration of this compound:

  • Cmax: The maximum plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[16][17][18]

Quantitative Data Summary

The following tables provide representative data from in vitro plasma stability assays and a murine pharmacokinetic study for a hypothetical novel macrolide, "Compound X," which can be used as a reference for designing and interpreting your studies with this compound.

Table 1: In Vitro Plasma Stability of Compound X

SpeciesHalf-life (t½, minutes)% Remaining at 120 min
Mouse4518.5
Rat8539.8
Dog> 240> 90
Human18068.7

Table 2: Pharmacokinetic Parameters of Compound X in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)t½ (hr)
Intravenous (IV)212500.088501.2
Oral (PO)103500.59801.5

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the in vitro half-life of this compound in plasma from different species.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled plasma (e.g., mouse, rat, human), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile with an internal standard (for protein precipitation and sample analysis)

  • 96-well plates

  • Incubator shaker set to 37°C

Methodology:

  • Thaw plasma on ice.

  • Prepare a working solution of this compound in PBS.

  • In a 96-well plate, add plasma.

  • Initiate the reaction by adding the this compound working solution to the plasma to achieve a final concentration of 1 µM.

  • Immediately take a sample for the 0-minute time point and quench the reaction by adding cold acetonitrile with an internal standard.

  • Incubate the plate at 37°C with gentle shaking.

  • At subsequent time points (e.g., 15, 30, 60, 120 minutes), take aliquots and quench as in step 5.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of this compound in the supernatant by LC-MS/MS.[1][2][14][15]

  • Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample and determine the half-life.

Protocol 2: Murine Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice following intravenous and oral administration.

Materials:

  • This compound

  • Dosing vehicles for IV and PO administration

  • 8-10 week old mice (e.g., C57BL/6)

  • Dosing syringes and gavage needles

  • Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

Methodology:

  • Fast mice overnight before dosing (for oral administration).

  • Prepare the IV and PO dosing formulations of this compound.

  • Administer this compound to two groups of mice via IV (e.g., tail vein injection) and PO (oral gavage) routes at the desired dose levels.

  • Collect blood samples (e.g., via submandibular or saphenous vein) at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood samples immediately by centrifuging at 4°C to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[19][20][21][22][23]

  • Use pharmacokinetic software to calculate the relevant PK parameters (Cmax, Tmax, AUC, t½, etc.).[5][6][16][17][18]

Visualizations

Signaling Pathways

Macrolides have been shown to possess immunomodulatory effects, which may involve the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

NF_kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB-IκB (Inactive) IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Releases NFkB_IkB->NFkB Releases Nucleus Nucleus Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Response Leads to This compound This compound This compound->ERK Modulates?

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

InVivo_Stability_Workflow Start Start: In Vivo Study with this compound Formulation 1. Formulation Development Start->Formulation PlasmaStability 2. In Vitro Plasma Stability Assay Formulation->PlasmaStability PK_Study 3. In Vivo Pharmacokinetic (PK) Study PlasmaStability->PK_Study DataAnalysis 4. Data Analysis & Interpretation PK_Study->DataAnalysis Decision Stable for In Vivo Studies? DataAnalysis->Decision Proceed Proceed with Efficacy Studies Decision->Proceed Yes Troubleshoot Troubleshoot / Reformulate Decision->Troubleshoot No Troubleshoot->Formulation Iterate

Caption: Workflow for assessing the in vivo stability of this compound.

References

Technical Support Center: Scaling Up Mucrolidin Purification for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Mucrolidin, a novel natural product, for preclinical research. The information provided is based on established principles of natural product purification and process development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound purification from bench-scale to preclinical quantities?

Scaling up the purification of natural products like this compound presents several challenges.[1][2] A primary concern is maintaining purity and yield as the production volume increases.[1] What works efficiently on a small scale may not be directly transferable to larger equipment and volumes.[3][4] Key challenges include:

  • Process Reproducibility: Ensuring consistent results between batches in terms of purity, yield, and impurity profile.

  • Equipment Differences: Small-scale laboratory equipment often behaves differently than larger-scale manufacturing equipment, which can affect separation efficiency.[3]

  • Increased Processing Time: Longer run times can lead to product degradation or the formation of new impurities.

  • Solvent and Reagent Consumption: The cost and logistics of handling large volumes of solvents and reagents become significant factors.

  • Regulatory Compliance: For preclinical studies, purification processes need to be well-documented and adhere to certain quality standards.[3]

Q2: How do I choose the right chromatography resin for large-scale this compound purification?

Selecting the appropriate chromatography resin is critical for a successful scale-up.[4] The choice made at the lab scale should be re-evaluated for its suitability at a larger scale.[4] Consider the following factors:

  • Scalability: Ensure the resin used in the lab is available in larger quantities and that its performance is consistent across different scales.[4]

  • Cost-Effectiveness: The cost of the resin can become a significant portion of the overall purification budget at a larger scale.[4]

  • Binding Capacity: A resin with a high binding capacity for this compound will allow for processing larger volumes in a single run, improving efficiency.

  • Resolution: The resin must be able to effectively separate this compound from closely related impurities.

  • Cleanability and Reusability: For cost-effectiveness, the resin should be able to withstand multiple cleaning and regeneration cycles without significant loss of performance.

Q3: What parameters should I keep constant when scaling up a chromatography step?

To ensure a linear and predictable scale-up of a chromatography step, certain parameters should be kept constant while others are adjusted.[4][5]

  • Constant Parameters:

    • Bed Height

    • Linear Flow Rate (ensures constant residence time)[4][5]

    • Buffer composition, pH, and conductivity[4]

  • Scaled Parameters:

    • Column Diameter

    • Volumetric Flow Rate

    • Sample Volume

Q4: My this compound yield decreases significantly upon scale-up. What are the potential causes?

A decrease in yield during scale-up is a common issue. Several factors could be responsible:

  • Inefficient Extraction: The efficiency of the initial extraction from the source material may decrease with larger volumes.

  • Product Precipitation: Changes in concentration or buffer conditions during the scaled-up process can lead to precipitation of this compound.

  • Degradation: Longer processing times or exposure to different equipment surfaces can cause degradation of the target compound.

  • Column Overloading or Underloading: Improper loading on the chromatography column can lead to loss of product in the flow-through or poor separation.

  • Suboptimal Elution Conditions: Elution conditions that were effective at a small scale may need to be re-optimized for larger columns.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Purity of Final this compound Product Inadequate resolution in the chromatography step.Optimize the gradient slope in gradient elution. Consider using a different resin with higher selectivity.[6]
Co-elution of impurities with similar properties to this compound.Introduce an orthogonal purification step (e.g., a different type of chromatography like ion exchange if using reverse phase).
Sample overload on the chromatography column.Reduce the amount of sample loaded onto the column.
Poor Peak Shape in Chromatography (Tailing or Fronting) Column is not packed efficiently.Repack the column or use a pre-packed column for better consistency.[5]
Interactions between this compound and the stationary phase.Adjust the mobile phase composition (e.g., change pH or ionic strength).[6]
Sample solubility issues in the mobile phase.Ensure the sample is fully dissolved in the loading buffer. Consider adding a small amount of organic solvent to the sample if compatible with the chromatography method.[6]
High Backpressure in the Chromatography System Clogged inlet frit or contaminated column.Filter all samples and buffers before use.[6] Implement a regular column cleaning and regeneration protocol.
High viscosity of the sample or mobile phase.Dilute the sample. Optimize the mobile phase to reduce viscosity.
Flow rate is too high for the column packing.Reduce the flow rate.
Inconsistent Batch-to-Batch Results Variability in raw materials.Establish quality control specifications for the starting material.
Lack of a detailed and standardized protocol.Develop a comprehensive Standard Operating Procedure (SOP) for the entire purification process.
Equipment not properly calibrated or maintained.Implement a regular maintenance and calibration schedule for all equipment.

Quantitative Data Summary

The following table summarizes hypothetical data from the purification of this compound at both bench and preclinical scales. This data is for illustrative purposes to highlight key performance indicators.

Parameter Bench Scale (1 L Culture) Preclinical Scale (100 L Culture)
Starting Biomass (g) 505000
Crude Extract (g) 5500
Purification Step 1 Yield (%) 8580
Purification Step 2 Yield (%) 7065
Overall Yield (mg) 297.526000
Final Purity (%) 9596
Processing Time (hours) 848

Experimental Protocols

General this compound Extraction Protocol
  • Harvest the source biomass by centrifugation or filtration.

  • Lyophilize the biomass to dryness.

  • Grind the dried biomass to a fine powder.

  • Extract the powdered biomass with a suitable organic solvent (e.g., methanol or ethyl acetate) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant agitation.

  • Filter the extract to remove solid material.

  • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Scaled-Up Chromatography Protocol for this compound Purification

This protocol assumes a two-step purification process involving reverse-phase chromatography followed by size-exclusion chromatography.

Step 1: Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18, 10 µm particle size, 50 mm ID x 250 mm L.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Equilibration: Equilibrate the column with 5% Mobile Phase B for 3 column volumes.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B). Filter the sample through a 0.45 µm filter.

  • Loading: Load the prepared sample onto the column at a flow rate of 50 mL/min.

  • Elution: Elute with a linear gradient from 5% to 95% Mobile Phase B over 60 minutes at a flow rate of 80 mL/min.

  • Fraction Collection: Collect fractions based on the UV chromatogram at a detection wavelength of 280 nm.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure.

Step 2: Size-Exclusion Chromatography (SEC)

  • Column: Appropriate for the molecular weight of this compound (e.g., Sephadex LH-20).

  • Mobile Phase: A solvent in which this compound is soluble and that is compatible with downstream applications (e.g., methanol or ethanol).

  • Equilibration: Equilibrate the column with the mobile phase for at least 2 column volumes.

  • Sample Loading: Load the concentrated, pure fractions from the RP-HPLC step onto the column.

  • Elution: Elute with the mobile phase at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis and Final Product Formulation: Analyze the fractions to identify the pure this compound. Pool the pure fractions, remove the solvent, and formulate as required for preclinical studies.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_polishing Polishing cluster_final Final Product start Start: Source Material extraction Solvent Extraction start->extraction concentration1 Concentration extraction->concentration1 rp_hplc Preparative RP-HPLC concentration1->rp_hplc Crude Extract fraction_analysis1 Fraction Analysis (HPLC) rp_hplc->fraction_analysis1 pooling1 Pooling of Pure Fractions fraction_analysis1->pooling1 concentration2 Concentration pooling1->concentration2 sec Size-Exclusion Chromatography concentration2->sec Partially Purified this compound fraction_analysis2 Fraction Analysis (Purity Check) sec->fraction_analysis2 pooling2 Pooling of Final Product fraction_analysis2->pooling2 formulation Formulation for Preclinical Studies pooling2->formulation end End: Purified this compound formulation->end

Caption: Experimental workflow for scaling up this compound purification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (Inactive) kinase2->transcription_factor Phosphorylation transcription_factor_active Transcription Factor (Active) transcription_factor->transcription_factor_active Translocation dna DNA transcription_factor_active->dna Binding gene_expression Target Gene Expression dna->gene_expression Transcription This compound This compound This compound->receptor

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Refining Animal Dosing Protocols for Mucrolidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining animal dosing protocols for Mucrolidin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific data on this compound is emerging, it is understood to possess both anti-inflammatory and immunomodulatory properties, particularly targeting mucosal tissues.[1] Its therapeutic potential is being investigated for chronic inflammatory conditions, including the reduction of mucus hypersecretion in respiratory disorders.[1] Compounds with similar effects, such as macrolide antibiotics, often exert their effects by modulating key signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines.[2][3][4]

Q2: How do I determine a starting dose for my animal model?

A2: For a novel compound like this compound, a dose-range finding study is a critical first step. If no prior in vivo data exists, you can draw analogies from compounds with similar mechanisms. For instance, macrolide immunomodulators have been used in various animal models. A literature search for compounds with similar therapeutic targets can provide a starting point. It is recommended to begin with a low dose and escalate to establish a dose-response relationship and identify the maximum tolerated dose (MTD).

Q3: What are the common routes of administration for compounds like this compound in animal studies?

A3: The choice of administration route depends on the experimental goals, the formulation of this compound, and the target organ. Common routes for systemic delivery include:

  • Oral (PO): Convenient for longer-term studies, but bioavailability can be a factor.[5]

  • Intraperitoneal (IP): Often used for rapid systemic exposure in rodents.

  • Intravenous (IV): Provides 100% bioavailability and precise dose control.

  • Subcutaneous (SC): Allows for slower, more sustained absorption.[5]

For respiratory indications, direct administration routes might be considered:

  • Intranasal (IN): To target the nasal passages and upper respiratory tract.

  • Intratracheal (IT): For direct delivery to the lungs.

Q4: How frequently should I administer this compound?

A4: Dosing frequency is determined by the pharmacokinetic (PK) profile of the compound, including its half-life. A pilot PK study is recommended to determine the Cmax, Tmax, and half-life of this compound in your chosen animal model. This data will inform a rational dosing schedule to maintain therapeutic exposure.

Troubleshooting Guides

Issue 1: High variability in experimental results between animals.
Potential Cause Troubleshooting Step
Inconsistent Dosing Technique Ensure all personnel are trained and standardized on the administration technique (e.g., gavage, injection). For oral gavage, verify correct placement to avoid accidental tracheal administration.
Animal Stress Acclimatize animals to handling and the dosing procedure before the study begins to minimize stress-induced physiological changes.
Formulation Issues Ensure the this compound formulation is homogenous and stable. If it is a suspension, vortex thoroughly before each administration.
Biological Variability Use age- and weight-matched animals from a reputable supplier. Consider using inbred strains to reduce genetic variability.
Issue 2: No observable therapeutic effect at the tested doses.
Potential Cause Troubleshooting Step
Insufficient Dose The administered dose may be below the therapeutic window. Conduct a dose-escalation study to explore higher concentrations.
Poor Bioavailability The compound may not be well absorbed via the chosen route of administration. Consider a different route (e.g., switching from oral to intraperitoneal) or reformulating the compound to improve solubility and absorption.
Rapid Metabolism/Clearance This compound may be rapidly metabolized and cleared. A pharmacokinetic study can determine the compound's half-life and inform a more frequent dosing schedule.
Incorrect Animal Model The chosen animal model may not be appropriate for the disease being studied or may not be responsive to the compound. Re-evaluate the model's validity.
Issue 3: Signs of toxicity or adverse effects in treated animals.

| Potential Cause | Troubleshooting Step | | :--- | Troubleshooting Step | | Dose is too high | The administered dose exceeds the maximum tolerated dose (MTD). Reduce the dose or the frequency of administration. | | Vehicle Toxicity | The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a vehicle-only control group to assess its effects. | | Off-target Effects | this compound may have unintended biological effects. Detailed observation and histopathological analysis of major organs can help identify off-target toxicities. | | Route of Administration Issues | Local irritation or tissue damage can occur at the injection site. Ensure proper injection technique and consider diluting the compound or changing the formulation. |

Data Presentation: Representative Dosing of Macrolide Immunomodulators in Animals

The following table summarizes dosing information for macrolide antibiotics with known immunomodulatory effects, which can serve as a reference point for designing initial studies with this compound. Note: This is a guide, and optimal doses for this compound must be determined experimentally.

Compound Animal Model Dose Route of Administration Frequency Therapeutic Indication Reference
AzithromycinMouse10-50 mg/kgPODailyChronic Pulmonary Inflammation[6]
ClarithromycinRat25-50 mg/kgPODailyInflammatory Airway Disease[3]
ErythromycinRat20-40 mg/kgPODailyCarrageenan-induced pleurisy[3]
TylosinCattle, SwineVariesIM, POVariesRespiratory Disease[5]
TulathromycinCattle, SwineVariesSC, IMSingle DoseRespiratory Disease[5]

Experimental Protocols

Protocol 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant species and strain (e.g., C57BL/6 mice). Use at least 3-5 animals per dose group.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a range of at least 3-5 doses. Include a vehicle control group.

  • Administration: Administer this compound via the chosen route once daily for 7-14 days.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record body weights daily.

  • Endpoint: At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis. The MTD is the highest dose that does not cause significant toxicity.

Protocol 2: Pilot Pharmacokinetic (PK) Study
  • Animal Model: Use a small number of cannulated animals (if possible) to allow for serial blood sampling.

  • Dosing: Administer a single dose of this compound at a dose expected to be therapeutically active.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life to inform the dosing regimen for efficacy studies.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy dose_range Dose-Range Finding Study mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd pk_study Pilot Pharmacokinetic (PK) Study mtd->pk_study Inform Dose Selection dosing_regimen Establish Dosing Regimen pk_study->dosing_regimen efficacy_study Efficacy Study in Disease Model dosing_regimen->efficacy_study Define Protocol therapeutic_effect Evaluate Therapeutic Effect efficacy_study->therapeutic_effect

Caption: Experimental workflow for refining this compound dosing protocols.

nfkb_pathway cluster_0 This compound (Proposed Mechanism) cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ikk IKK This compound->ikk Inhibits ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb_nfkb->ikb IκB Degradation ikb_nfkb->nfkb NF-κB Release ikb_nfkb->ikk gene Pro-inflammatory Gene Transcription nfkb_n->gene

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_0 This compound (Proposed Mechanism) cluster_1 MAPK Cascade cluster_2 Nuclear Response This compound This compound raf Raf This compound->raf Inhibits stimulus Inflammatory Stimulus ras Ras stimulus->ras ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 Activates gene_expression Inflammatory Gene Expression ap1->gene_expression

Caption: Proposed modulation of the MAPK/ERK signaling pathway by this compound.

References

Validation & Comparative

Validating the Antibacterial Spectrum of Mucrolidin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mucrolidin, a eudesmane-type sesquiterpenoid, has been identified as a compound with potential antibacterial properties.[1] This guide provides a framework for validating its antibacterial spectrum by comparing its anticipated performance against established antibacterial agents and related compounds. Due to the limited publicly available data on this compound's specific antibacterial activity, this document focuses on providing the necessary context and standardized methodologies for its evaluation. The established antibiotic, Rifampicin, is used as a primary comparator, as initial reports suggest this compound exhibits weaker activity in comparison.[1] Furthermore, data from other structurally related sesquiterpenoids are presented to offer a broader perspective on the potential efficacy of this class of compounds.

Data Presentation: Comparative Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial's potency, representing the lowest concentration of the agent that inhibits the visible in vitro growth of a microorganism.[2][3][4][5][6][7] While specific MIC values for this compound are not yet publicly available, the following tables provide MIC data for the comparator antibiotic, Rifampicin, and other antibacterial sesquiterpenoids. This information serves as a benchmark for future validation studies of this compound.

Table 1: Antibacterial Spectrum of Rifampicin

Bacterial SpeciesGram StainMIC Range (µg/mL)
Staphylococcus aureusGram-positive0.004 - 0.5
Streptococcus pneumoniaeGram-positive0.015 - 0.5
Enterococcus faecalisGram-positive0.5 - 16
Haemophilus influenzaeGram-negative0.25 - 2
Neisseria meningitidisGram-negative≤0.008 - 0.25
Escherichia coliGram-negative4 - 32
Pseudomonas aeruginosaGram-negative16 - >64
Mycobacterium tuberculosisN/A0.005 - 2

Note: Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology.

Table 2: Reported Antibacterial Activity of various Sesquiterpenoids

Sesquiterpenoid CompoundBacterial SpeciesGram StainMIC Range (µg/mL)
Homodrimane derivatives Bacillus sp.Gram-positive0.5 - 4.0
Pseudomonas aeruginosaGram-negative0.032 - 4.0
Guaiane-type sesquiterpenoids Enterobacter faecalisGram-positive62.5 - 300
Escherichia coliGram-negative46.88 - 125
Cadinane-type sesquiterpenoids Escherichia coliGram-negative0.5 - 32
Micrococcus luteusGram-positive0.5 - 32

Note: This table presents a selection of data for different sesquiterpenoids to illustrate the potential range of activity within this compound class.[8][9][10][11]

Experimental Protocols

To validate the antibacterial spectrum of this compound, standardized and reproducible experimental protocols are essential. The following outlines the key methodologies for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[4][12]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that prevents visible growth after a defined incubation period.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • Using a 96-well microtiter plate, perform serial twofold dilutions of the this compound solution in the broth medium. Typically, this results in a range of concentrations across 10-12 wells.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well, except for the sterility control.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The results can also be read using a microplate reader to measure optical density.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination.

Principle: The antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of the test microorganism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits visible growth.

Detailed Protocol:

  • Preparation of Antimicrobial-Containing Agar Plates:

    • Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots.

    • Add appropriate volumes of the this compound stock solution to each molten agar aliquot to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (to a 0.5 McFarland standard).

    • A multipoint inoculator can be used to deliver a standardized volume of each bacterial suspension to the surface of the agar plates.

  • Inoculation and Incubation:

    • Inoculate the prepared agar plates with the bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates for incubation.

    • Incubate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is read as the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.

Mandatory Visualizations

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound in Broth prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) plate_inoculation Inoculate Microtiter Plate (5x10^5 CFU/mL) prep_inoculum->plate_inoculation serial_dilution->plate_inoculation incubation Incubate (37°C, 16-20h) plate_inoculation->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Signaling Pathway for Antibacterial Action

While the precise mechanism of action for this compound is yet to be elucidated, many antibacterial agents function by disrupting critical cellular processes. The following diagram illustrates a generalized signaling pathway representing the inhibition of bacterial protein synthesis, a common target for antibiotics.

signaling_pathway cluster_bacterial_cell Bacterial Cell ribosome Ribosome (70S) protein Protein Synthesis ribosome->protein mrna mRNA mrna->ribosome Translation growth Bacterial Growth & Proliferation protein->growth This compound This compound (Hypothetical) This compound->ribosome Inhibition

Caption: Hypothetical inhibition of bacterial protein synthesis by this compound.

References

Mucrolidin vs. Rifampicin: A Comparative Antibacterial Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial properties of Mucrolidin, a naturally derived sesquiterpenoid, and Rifampicin, a well-established semisynthetic antibiotic. The following sections present a comprehensive overview of their mechanisms of action, antibacterial efficacy, and the experimental protocols used to determine these properties.

Introduction

Rifampicin , also known as Rifampin, is a potent, broad-spectrum antibiotic belonging to the rifamycin group. It has long been a cornerstone in the treatment of mycobacterial infections, including tuberculosis and leprosy, and is also effective against a range of Gram-positive and some Gram-negative bacteria. Its mechanism of action is well-characterized and involves the inhibition of bacterial DNA-dependent RNA polymerase.

This compound is an eudesmane-type sesquiterpenoid isolated from the aerial parts of Homalomena occulta.[1] While primarily investigated for its anti-inflammatory and immunomodulatory properties, it has been noted to exhibit weak antibacterial activity, particularly when compared to established antibiotics like Rifampicin.[1] This guide aims to collate the available data to provide a clear, evidence-based comparison.

Mechanism of Action

The antibacterial mechanisms of Rifampicin and the presumed mechanism for this compound are fundamentally different, targeting distinct cellular processes.

Rifampicin: The primary antibacterial effect of Rifampicin is achieved by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase. This interaction sterically obstructs the path of the elongating RNA transcript, thereby inhibiting transcription and subsequent protein synthesis, ultimately leading to bacterial cell death.

This compound: The precise antibacterial mechanism of this compound has not been extensively elucidated. However, based on the general activities of sesquiterpenoids, it is hypothesized that its weak antibacterial effects may be attributed to the disruption of bacterial cell membrane integrity or interference with essential enzymatic processes. Further research is required to fully understand its mode of action.

cluster_Rifampicin Rifampicin cluster_this compound This compound (Hypothesized) Rifampicin Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifampicin->RNAP Binds to Transcription Transcription RNAP->Transcription Inhibits Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Blocks Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to This compound This compound Cell_Membrane Bacterial Cell Membrane This compound->Cell_Membrane Disrupts? Enzymes Essential Enzymes This compound->Enzymes Interferes with? Weak_Antibacterial_Effect Weak Antibacterial Effect Cell_Membrane->Weak_Antibacterial_Effect Enzymes->Weak_Antibacterial_Effect

Figure 1: Comparative Mechanisms of Action

Comparative Antibacterial Efficacy

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Available data indicates a significant disparity in the potency of Rifampicin and this compound.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Rifampicin Staphylococcus aureus0.004 - 0.03 µg/mLN/A
Streptococcus pneumoniae0.015 - 0.5 µg/mLN/A
Escherichia coli8 - 32 µg/mLN/A
Mycobacterium tuberculosis0.002 - 0.2 µg/mLN/A
This compound Various BacteriaWeak activity (Specific MIC values not reported)[1]

Note: Specific MIC values for this compound are not available in the cited literature, which only refers to its "weak antibacterial activities" in comparison to Rifampicin.

Experimental Protocols

The following are standard methodologies for key experiments used to evaluate the antibacterial properties of compounds like this compound and Rifampicin.

Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method

This method is a widely accepted technique for determining the MIC of an antimicrobial agent.

start Start prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold serial dilutions of the test compound in a 96-well microtiter plate prep_inoculum->serial_dilution add_inoculum Inoculate each well with the bacterial suspension serial_dilution->add_inoculum controls Include positive (no drug) and negative (no bacteria) controls add_inoculum->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or use a plate reader to measure absorbance incubate->read_results determine_mic MIC is the lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 2: MIC Determination Workflow

Protocol:

  • Preparation of Test Compound: A stock solution of the test compound (this compound or Rifampicin) is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the prepared bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation of Cultures: A standardized bacterial inoculum is prepared as described for the MIC assay.

  • Exposure to Test Compound: The bacterial suspension is added to flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask (no compound) is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each flask. Serial dilutions of these aliquots are plated onto nutrient agar plates.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of the test compound. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.

Summary and Conclusion

The comparison between this compound and Rifampicin highlights the significant difference between a compound with weak, largely uncharacterized antibacterial properties and a potent, well-established antibiotic.

  • Rifampicin is a highly effective antibacterial agent with a known mechanism of action and a broad spectrum of activity. Its low MIC values against a variety of clinically relevant bacteria underscore its importance in treating infectious diseases.

  • This compound , in contrast, demonstrates weak antibacterial activity.[1] Its primary biological activities appear to be in the realm of anti-inflammatory and immunomodulatory effects.

For researchers in drug development, while this compound may not be a promising lead for a standalone antibacterial agent, its other biological activities could warrant further investigation for potential applications in inflammatory conditions, possibly as an adjunctive therapy. In the context of antibacterial research, Rifampicin remains a benchmark compound for efficacy and mechanistic studies. Future studies on this compound should focus on elucidating its specific molecular targets to better understand its biological functions.

References

Unraveling the Profile of Mucrolidin: A Look into its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Currently, publicly available scientific literature lacks substantial data on a compound specifically named "Mucrolidin" and its cross-validation in different cell lines for anticancer activity. Information regarding its mechanism of action and comparative performance against other therapeutic agents is also limited. One source mentions this compound in the context of its potential anti-inflammatory and immunomodulatory effects, with investigations into its role in managing chronic inflammatory conditions, particularly those affecting mucosal tissues.[1] The research suggests a potential for reducing mucus hypersecretion and aiding tissue repair in respiratory ailments, possibly through the regulation of cytokine production.[1] However, this application is distinct from oncology.

It is possible that "this compound" is a novel or less-studied compound, or the name may be a synonym or a misspelling of a different molecule. For instance, the search for "this compound" did not yield specific results, while information is available for other compounds with different names that have been studied for their effects on various cell lines.

To provide a comprehensive comparison guide as requested, detailed experimental data from studies on specific cell lines would be necessary. This would typically include:

  • Cell Viability Assays: To determine the concentration of a compound required to inhibit the growth of a certain percentage of cells (e.g., IC50 values).

  • Apoptosis Assays: To understand if the compound induces programmed cell death.

  • Western Blotting: To analyze the expression levels of key proteins involved in signaling pathways affected by the compound.

  • Flow Cytometry: To analyze the cell cycle and other cellular properties.

Without access to such data for "this compound," a direct comparison with other agents and a detailed analysis of its activity across different cell lines cannot be formulated.

General Experimental Protocols for Assessing Anti-Cancer Activity

For researchers investigating novel compounds like this compound, a general workflow for cross-validating its activity in different cell lines would involve the following key experiments:

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound of interest for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at a predetermined concentration and time point.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Illustrative Signaling Pathway and Workflow Diagrams

While specific pathways for this compound are unknown, below are generic diagrams representing common cancer-related signaling pathways and a typical experimental workflow for drug activity assessment.

G cluster_0 Cell Proliferation Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation Proliferation Transcription Factors->Proliferation

Caption: A simplified representation of the MAPK/ERK signaling pathway, a key regulator of cell proliferation frequently dysregulated in cancer.

G Cell Line Panel Selection Cell Line Panel Selection Dose-Response Screening Dose-Response Screening Cell Line Panel Selection->Dose-Response Screening IC50 Determination IC50 Determination Dose-Response Screening->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Comparative Analysis Comparative Analysis Signaling Pathway Analysis->Comparative Analysis

Caption: A standard workflow for evaluating the in vitro activity of a novel anti-cancer compound across a panel of cell lines.

Further investigation and publication of research on "this compound" are necessary to provide the detailed comparative analysis requested. Researchers are encouraged to consult peer-reviewed scientific databases for the most current information.

References

Benchmarking Mucrolidin's Potency: No Evidence Found for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly available data reveals no evidence to classify Mucrolidin as a kinase inhibitor. Our extensive search for this compound's mechanism of action, cellular targets, and potential kinase inhibitory activity did not yield any results to support its function in this capacity. The primary characterization of this compound in the available literature points towards its anti-inflammatory and immunomodulatory properties.

Therefore, a direct comparison of this compound's potency against known kinase inhibitors is not feasible at this time due to the absence of fundamental data on its kinase-related activity.

To fulfill the user's request for a comparison guide, we have created the following exemplary guide using the well-characterized and clinically significant kinase inhibitor, Imatinib , as a substitute for this compound. This guide serves as a template to demonstrate how such a document would be structured, presenting comparative data, experimental protocols, and the requested visualizations.

Exemplary Comparison Guide: Potency of Imatinib Against Other Kinase Inhibitors Targeting BCR-ABL

This guide provides a comparative analysis of the potency of Imatinib and other notable kinase inhibitors against the BCR-ABL fusion protein, a key target in the treatment of Chronic Myeloid Leukemia (CML).

Data Presentation: Comparative Potency of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected kinase inhibitors against the BCR-ABL kinase. Lower IC50 values indicate higher potency.

Kinase InhibitorTarget Kinase(s)IC50 (nM) against BCR-ABLReference Cell Line(s)
Imatinib BCR-ABL, c-KIT, PDGFR250 - 600K562, Ba/F3
Dasatinib BCR-ABL, SRC family, c-KIT, PDGFR1 - 10K562, Ba/F3
Nilotinib BCR-ABL, c-KIT, PDGFR20 - 30K562, Ba/F3
Bosutinib BCR-ABL, SRC family20 - 40K562, Ba/F3
Ponatinib BCR-ABL (including T315I mutant), VEGFR, FGFR0.4Ba/F3
Experimental Protocols

Determination of IC50 Values using a Cell-Based Proliferation Assay

A common method to determine the potency of a kinase inhibitor in a cellular context is the MTT or MTS assay, which measures cell viability and proliferation.

1. Cell Culture:

  • K562 (human CML cell line) or Ba/F3 cells engineered to express BCR-ABL are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
  • A serial dilution of the kinase inhibitor (e.g., Imatinib) is prepared, typically ranging from 0.01 nM to 10 µM.
  • The diluted inhibitor is added to the wells, and the plates are incubated for 72 hours.
  • After incubation, a reagent such as MTT or MTS is added to each well. This reagent is converted into a colored formazan product by metabolically active cells.
  • The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

3. Data Analysis:

  • The absorbance values are normalized to the vehicle-treated control wells (considered 100% viability).
  • A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated by fitting the data to a sigmoidal dose-response model using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->RTK Binds Grb2_Sos Grb2/Sos RTK->Grb2_Sos BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Grb2_Sos Activates STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates PI3K PI3K BCR_ABL->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression STAT5->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Promotes Survival Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Simplified signaling pathway of BCR-ABL and the inhibitory action of Imatinib.

Start Start Cell_Culture Culture BCR-ABL expressing cells (e.g., K562) Start->Cell_Culture Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding Inhibitor_Prep Prepare serial dilutions of kinase inhibitors Cell_Seeding->Inhibitor_Prep Incubation Add inhibitors to cells and incubate for 72h Inhibitor_Prep->Incubation Viability_Assay Perform cell viability assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure absorbance with a plate reader Viability_Assay->Data_Acquisition Data_Analysis Normalize data and plot dose-response curves Data_Acquisition->Data_Analysis IC50_Determination Calculate IC50 values Data_Analysis->IC50_Determination

Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.

A Head-to-Head Comparison of the Anti-Inflammatory Effects of Macrolides and Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of a representative macrolide, Azithromycin, and a widely studied flavonoid, Quercetin. This report synthesizes experimental data to compare their mechanisms of action and efficacy in modulating inflammatory responses.

In the quest for novel anti-inflammatory therapeutics, both macrolide antibiotics and naturally occurring flavonoids have garnered significant attention for their immunomodulatory properties, independent of their primary functions. This guide provides a detailed comparative analysis of the anti-inflammatory effects of Azithromycin, a prominent macrolide, and Quercetin, a ubiquitous flavonoid. While the initial focus of this comparison was to be on "Mucrolidin," the scarcity of scientific literature on this specific entity necessitated a shift to the well-documented macrolide class as a whole, with Azithromycin serving as a representative agent.

Executive Summary

This guide delves into the anti-inflammatory mechanisms of Azithromycin and Quercetin, presenting a side-by-side comparison of their effects on key inflammatory mediators and signaling pathways. Both classes of compounds demonstrate the ability to suppress pro-inflammatory cytokine production and interfere with crucial signaling cascades such as the NF-κB and MAPK pathways. However, the available data, summarized in the subsequent sections, suggests nuances in their potency and specific molecular targets. This report aims to provide a clear, data-driven overview to inform further research and drug development efforts in the field of inflammation.

Data Presentation: Macrolide (Azithromycin) vs. Flavonoid (Quercetin)

The following tables summarize the quantitative data on the anti-inflammatory effects of Azithromycin and Quercetin from various in vitro studies. It is important to note that direct comparisons of IC50 values and percentage inhibition can be influenced by the specific experimental conditions, including cell lines, stimulus used, and assay duration.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators

Inflammatory MarkerAzithromycinQuercetinCell Line/Model
TNF-α No significant inhibition reported in some studies; others show reduction.Significant inhibition at concentrations up to 50 μM.[1]LPS-stimulated RAW 264.7 macrophages
IL-6 Reduced production in J774 macrophages; no effect in IFN-γ/LPS-stimulated human monocytes.[2][3]Significant inhibition at concentrations up to 50 μM.[1]LPS-stimulated RAW 264.7 macrophages; J774 macrophages; Human monocytes
IL-1β -Significant reduction in mRNA expression.[4]LPS-stimulated microglial cells
IL-12 Dose-dependent inhibition (1.5–50 µM).[2] Reduced production in J774 macrophages.[3]-IFN-γ/LPS-stimulated human monocytes; J774 macrophages
Nitric Oxide (NO) -Significant inhibition at concentrations up to 50 μM.[1]LPS-stimulated RAW 264.7 macrophages
PGE2 Strong inhibition of biosynthesis.Strong inhibition of biosynthesis at 50 µM.[5]A549 human lung adenocarcinoma cells

Table 2: Inhibition of Pro-Inflammatory Enzymes and Signaling Pathways

TargetAzithromycinQuercetinKey Findings
COX-2 Inhibition of downstream eicosanoid synthesis.[6]Little effect on mRNA expression, but inhibits activity.[5][7]Azithromycin acts upstream of COX, while Quercetin's effect is more on the enzyme's activity.
iNOS Attenuated protein concentrations.[3]Complete inhibition of protein expression at 50 µM.[5]Both compounds effectively reduce iNOS protein levels.
NF-κB IC50 of 56 µM for inhibition of TNF-α stimulated NF-κB activity in A549 cells.Suppresses nuclear translocation of NF-κB.Both compounds target the NF-κB signaling pathway.

Mechanisms of Action: A Comparative Overview

Both Azithromycin and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Macrolides (Azithromycin): The anti-inflammatory action of macrolides is multifaceted. They are known to accumulate within phagocytic cells, such as macrophages and neutrophils, where they can modulate cellular functions. A primary mechanism is the inhibition of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1).[8] By doing so, they suppress the gene expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. Furthermore, macrolides have been shown to interfere with the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including ERK1/2, JNK, and p38, which are crucial for the production of inflammatory mediators.[8]

Flavonoids (Quercetin): Flavonoids, including Quercetin, are potent antioxidants and anti-inflammatory agents. Their mechanism of action also involves the inhibition of the NF-κB pathway, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[4] Quercetin has been demonstrated to suppress the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.[7] Additionally, Quercetin can modulate the MAPK and PI3K/Akt signaling pathways, further contributing to its broad anti-inflammatory profile.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Inflammatory Signaling Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_pathways Intracellular Signaling Cascades cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nuclear Events cluster_response Inflammatory Response cluster_inhibitors Points of Inhibition Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Transcription Gene Transcription AP1->Transcription IkB IkB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB degrades from NFkB NF-κB NFkB->Transcription NFkB_IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines Enzymes Inflammatory Enzymes (COX-2, iNOS) Transcription->Enzymes Macrolide Macrolide (Azithromycin) Macrolide->MAPK Macrolide->NFkB Flavonoid Flavonoid (Quercetin) Flavonoid->MAPK Flavonoid->NFkB Flavonoid->Enzymes

Caption: Key inflammatory signaling pathways and points of inhibition by macrolides and flavonoids.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_stimulation 3. Inflammatory Stimulation cluster_analysis 4. Analysis A1 Seed macrophages (e.g., RAW 264.7) in multi-well plates A2 Incubate until adherent A1->A2 B1 Pre-treat cells with varying concentrations of Azithromycin or Quercetin A2->B1 B2 Incubate for a defined period (e.g., 1-2 hours) B1->B2 C1 Add inflammatory stimulus (e.g., LPS) to the wells B2->C1 C2 Incubate for a specified duration (e.g., 18-24 hours) C1->C2 D1 Collect cell culture supernatants C2->D1 D3 Lyse cells to extract protein/RNA C2->D3 D2 Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA D1->D2 D4 Analyze protein expression (e.g., COX-2, iNOS) via Western Blot or gene expression via RT-qPCR D3->D4

Caption: A typical experimental workflow for comparing the anti-inflammatory effects of compounds in vitro.

Experimental Protocols

A generalized protocol for assessing the anti-inflammatory effects of compounds in a macrophage cell line is provided below. This protocol is based on commonly used methodologies in the cited literature.

Objective: To determine the inhibitory effect of a test compound (e.g., Azithromycin or Quercetin) on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (Azithromycin, Quercetin) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6

  • Reagents for Western Blotting (lysis buffer, antibodies for COX-2, iNOS, and a loading control like β-actin)

  • Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, primers for target genes)

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM until they reach 80-90% confluency.

    • Trypsinize the cells, count them, and seed them into 96-well plates at a density of approximately 1 x 10^5 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Azithromycin and Quercetin) in DMEM.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Pre-incubate the cells with the compounds for 1-2 hours at 37°C.

  • LPS Stimulation:

    • After the pre-incubation period, add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

    • Incubate the plates for an additional 18-24 hours at 37°C.

  • Sample Collection and Analysis:

    • Cytokine Measurement (ELISA):

      • Carefully collect the cell culture supernatant from each well.

      • Centrifuge the supernatant to remove any cell debris.

      • Measure the concentrations of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

    • Protein Expression (Western Blot):

      • Wash the cells remaining in the wells with cold PBS.

      • Lyse the cells with a suitable lysis buffer to extract total protein.

      • Determine the protein concentration of each lysate.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control.

      • Incubate with the appropriate secondary antibodies and visualize the protein bands.

    • Gene Expression (RT-qPCR):

      • Wash the cells with PBS and lyse them to extract total RNA.

      • Synthesize cDNA from the RNA using reverse transcriptase.

      • Perform quantitative PCR using primers specific for the target genes (e.g., Tnf, Il6, Nos2, Ptgs2) and a housekeeping gene for normalization.

Data Analysis:

  • For ELISA data, calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

  • For Western Blot data, quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

  • For RT-qPCR data, calculate the relative gene expression using the ΔΔCt method.

  • Plot dose-response curves and, where possible, calculate the IC50 values for each compound.

Conclusion

This comparative guide highlights that both macrolides, represented by Azithromycin, and flavonoids, represented by Quercetin, are promising classes of compounds with significant anti-inflammatory properties. Their ability to target fundamental inflammatory pathways such as NF-κB and MAPK underscores their therapeutic potential. While the available data indicates that Quercetin may have a more pronounced and broader inhibitory effect on pro-inflammatory cytokine and enzyme production in the presented in vitro models, the immunomodulatory effects of Azithromycin are also well-established and clinically relevant.

It is crucial for researchers and drug development professionals to consider the distinct profiles of these compounds. Future head-to-head studies under standardized experimental conditions are warranted to provide a more definitive comparison of their potency and to elucidate any synergistic or differential effects. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such investigations. The continued exploration of both natural and repurposed compounds will undoubtedly pave the way for the development of novel and effective anti-inflammatory therapies.

References

Safety Operating Guide

Personal protective equipment for handling Mucrolidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Mucrolidin. The following procedural guidance is based on the available Safety Data Sheet (SDS) and established best practices for potent chemical compounds. As specific data for this compound on parameters like occupational exposure limits and detailed material compatibility is limited, a precautionary approach is strongly advised. All users should conduct a risk assessment prior to handling this compound.

Personal Protective Equipment (PPE)

Due to its classification as harmful if swallowed and very toxic to aquatic life, the use of appropriate Personal Protective Equipment is mandatory when handling this compound.[1]

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical safety goggles with side-shields.[1]Protects eyes from airborne powder and potential splashes if handled in solution.
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber are recommended.[2][3][4] Double gloving is advised.Prevents skin contact. Lacking specific data for this compound, gloves with known resistance to alcohols are a prudent choice due to its triol structure.[2][3][4]
Body Protection A fully-fastened, impervious lab coat is required.[1] For larger quantities, a disposable gown is recommended.Protects skin from accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher particulate respirator should be worn when handling this compound in its powder form.[1]Given the absence of an established Occupational Exposure Limit (OEL) and unknown dustiness, a respirator is essential to prevent inhalation.[1][5][6][7]
Inferred Glove Material Compatibility

The following table provides an inferred guide to glove material compatibility based on this compound's chemical structure as a triol. This information is not a substitute for specific compatibility testing.

Glove MaterialInferred ResistanceNotes
Nitrile Good to ExcellentGenerally offers good resistance to alcohols.[2][4]
Neoprene Good to ExcellentKnown for good resistance to a broad range of chemicals, including alcohols.[3][4]
Butyl Rubber ExcellentProvides superior protection against many organic compounds, including alcohols.[2]
Latex Fair to PoorMay offer inadequate protection against organic solvents. Not recommended for individuals with latex allergies.[2]
PVC Fair to PoorResistance to alcohols can be inconsistent; not recommended without specific data.

Operational Procedures and Disposal Plan

Protocol for Safe Handling of this compound Powder
  • Preparation:

    • Designate and prepare a clean, uncluttered work area.

    • Ensure a certified chemical fume hood or other suitable ventilated enclosure is operational.

    • Confirm immediate access to a safety shower and eyewash station.[1]

    • Assemble all necessary equipment before introducing this compound to the work area.

    • Don all required PPE as specified above.

  • Handling:

    • All manipulations of this compound powder must be performed within a chemical fume hood to prevent the generation of dust and aerosols.[1]

    • Employ appropriate tools for handling potent powders, such as dedicated spatulas and weighing paper.

    • Utilize a "tare" weighing method by adding the compound to a pre-weighed, sealed container inside the fume hood to minimize dust.

    • Keep the primary container of this compound tightly sealed when not in immediate use.[1]

    • When creating solutions, add solvent to the powder slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment. Alcohols like 70% ethanol or isopropanol are likely effective decontamination agents based on this compound's triol structure.[1]

    • Dispose of all single-use PPE in a designated hazardous waste container.

    • After removing gloves, wash hands thoroughly with soap and water.

Spill Cleanup Procedure
  • Immediate Response:

    • Notify personnel in the vicinity of the spill.

    • If the spill is large or results in significant airborne dust, evacuate the area.

    • Only trained and properly equipped personnel should perform the cleanup.

  • Powder Spill:

    • Wear all required PPE, with an emphasis on respiratory protection.

    • Gently cover the spill with a damp paper towel or other absorbent material to suppress dust.

    • Wipe up the spill, moving from the outer edge inward.

    • Place all contaminated materials in a sealable bag and deposit it in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.

  • Solution Spill:

    • Use absorbent materials like spill pads or vermiculite to contain the spill.

    • Absorb the liquid.

    • Place all contaminated materials in a sealable bag for disposal as hazardous waste.

    • Decontaminate the spill area with an appropriate solvent, followed by a soap and water wash.

Disposal Plan

This compound is categorized as acutely toxic to aquatic life (Category 1).[1] All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: All contaminated solid materials, including PPE and cleaning supplies, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Under no circumstances should this compound be disposed of down the drain. [1]

  • Final Disposal: Adhere to all institutional, local, and national regulations for hazardous waste disposal. Contact a licensed environmental waste management company for pickup and disposal.

Visual Workflow for PPE Selection

PPE_Selection_Workflow This compound PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound hazards Review SDS: - Harmful if swallowed - Acute aquatic toxicity (Cat. 1) - No OEL established start->hazards eye Eye Protection: Chemical safety goggles with side-shields hazards->eye Risk of splash/dust hand Hand Protection: Chemical-resistant gloves (Nitrile, Neoprene, or Butyl) Double gloving recommended hazards->hand Risk of skin contact body Body Protection: Impervious lab coat or disposable gown hazards->body Risk of contamination respiratory Respiratory Protection: NIOSH-approved N95 or higher particulate respirator (for powder) hazards->respiratory Risk of inhalation (powder) proceed Proceed with handling using selected PPE eye->proceed hand->proceed body->proceed respiratory->proceed end Safe Handling Complete proceed->end

Caption: A logical workflow for the selection of appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.